Product packaging for 1-Chloro-2-(2-methylpropoxy)benzene(Cat. No.:CAS No. 60736-65-4)

1-Chloro-2-(2-methylpropoxy)benzene

Cat. No.: B3042390
CAS No.: 60736-65-4
M. Wt: 184.66 g/mol
InChI Key: UJVKKWVLMCDZDA-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-methylpropoxy)benzene ( 60736-65-4) is an organic compound with the molecular formula C 10 H 13 ClO and a molecular weight of 184.66 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom and a 2-methylpropoxy group. The compound is identified by the MDL number MFCD20390248 . As a specialty chemical, its primary value lies in its role as a building block or intermediate in organic synthesis and research-scale chemical development. Researchers may employ it in the exploration of novel synthetic pathways, particularly in Friedel-Crafts chemistry for the development of more complex aromatic structures . It can also serve as a key precursor in the fine chemicals technical field, for instance, in the preparation of intermediates for solid-phase synthetic resins . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B3042390 1-Chloro-2-(2-methylpropoxy)benzene CAS No. 60736-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVKKWVLMCDZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications as an intermediate in pharmaceutical and chemical synthesis. The primary synthesis route is detailed, based on the well-established Williamson ether synthesis, providing a robust and reliable method for its preparation.

Synthesis Pathway: The Williamson Ether Synthesis

The most effective and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable reaction, first developed in the 19th century, remains a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The synthesis of this compound involves two key steps:

  • Deprotonation of 2-Chlorophenol: In the initial step, the acidic proton of the hydroxyl group of 2-chlorophenol is abstracted by a strong base to form the 2-chlorophenoxide ion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The 2-chlorophenoxide ion then attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), in an SN2 reaction. This results in the displacement of the bromide leaving group and the formation of the desired ether, this compound.

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_product Product R1 2-Chlorophenol I1 2-Chlorophenoxide ion (Intermediate) R1->I1 Deprotonation R2 1-Bromo-2-methylpropane (Isobutyl bromide) P This compound R2->P Base Base (e.g., NaOH) I1->P SN2 Attack

Figure 1: Williamson Ether Synthesis of this compound.

Quantitative Data and Reagents

The following table summarizes the key reagents and their properties for the synthesis of this compound. The molar equivalents are based on a typical laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Density (g/mL)Molar Equivalents
2-Chlorophenol128.561.2651.0
Sodium Hydroxide40.00-1.1
1-Bromo-2-methylpropane137.021.2641.1
Ethanol (Solvent)46.070.789-

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound, adapted from established Williamson ether synthesis methodologies.[1][4]

Experimental Workflow:

G A 1. Reactant Preparation B 2. Formation of 2-Chlorophenoxide A->B C 3. Alkylation Reaction B->C D 4. Reaction Work-up C->D E 5. Product Isolation and Purification D->E F 6. Characterization E->F

Figure 2: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chlorophenol in a suitable volume of ethanol.

  • Formation of 2-Chlorophenoxide:

    • To the stirred solution, add 1.1 equivalents of sodium hydroxide.

    • Heat the mixture to reflux for approximately 20-30 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.

  • Alkylation Reaction:

    • To the refluxing solution, add 1.1 equivalents of 1-bromo-2-methylpropane dropwise through the condenser.

    • Continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Product Isolation and Purification:

    • Combine the organic extracts and wash with a 5% sodium hydroxide solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

  • Characterization:

    • The identity and purity of the final product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Considerations

  • 2-Chlorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • 1-Bromo-2-methylpropane is a flammable liquid and an irritant. Handle with care and avoid ignition sources.

  • Organic solvents like diethyl ether and ethanol are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.

References

Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward route to both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the synthesis of this compound, the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of an isobutyl halide, such as isobutyl bromide (1-bromo-2-methylpropane).

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide.[2] The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, can accelerate the rate of the SN2 reaction.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound from 2-chlorophenol is depicted below:

Step 1: Deprotonation of 2-chlorophenol

2-Chlorophenol is a weak acid and is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic sodium 2-chlorophenoxide.[3]

Step 2: Nucleophilic attack by the phenoxide

The resulting 2-chlorophenoxide ion then undergoes an SN2 reaction with isobutyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired ether product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.

ParameterValueNotes
Reactants
2-Chlorophenol1.0 eq.Starting material
Sodium Hydride (60% dispersion in oil)1.1 - 1.2 eq.Base for deprotonation
Isobutyl Bromide1.1 - 1.5 eq.Alkylating agent
Solvent
Anhydrous Dimethylformamide (DMF)5 - 10 mL per gram of 2-chlorophenolA polar aprotic solvent is preferred
Reaction Conditions
Deprotonation Temperature0 °C to room temperature
Alkylation TemperatureRoom temperature to 80 °CReaction may require heating to proceed at a reasonable rate
Reaction Time12 - 24 hoursMonitored by Thin Layer Chromatography (TLC)
Work-up and Purification
Quenching agentWater or saturated aqueous NH4ClTo decompose excess NaH
Extraction solventDiethyl ether or Ethyl acetate
Purification methodColumn chromatography on silica gelEluent: Hexane/Ethyl acetate gradient
Expected Yield 60-80%Varies depending on reaction scale and purity of reagents

Detailed Experimental Protocol

Materials:

  • 2-Chlorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation of 2-Chlorophenol: To the flask is added anhydrous DMF, followed by 2-chlorophenol (1.0 eq.). The solution is stirred until the phenol has completely dissolved. The flask is then cooled in an ice bath (0 °C). Sodium hydride (1.1 eq., 60% dispersion in oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Isobutyl bromide (1.2 eq.) is added dropwise to the solution of sodium 2-chlorophenoxide at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-chlorophenol) is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature and then cautiously poured into ice-cold water to quench the reaction and dissolve the inorganic salts.

    • The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

    • The combined organic layers are washed with water, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_Chlorophenol 2-Chlorophenol Deprotonation Deprotonation 2_Chlorophenol->Deprotonation 1. Add NaH in DMF Isobutyl_Bromide Isobutyl Bromide SN2_Reaction SN2 Reaction Isobutyl_Bromide->SN2_Reaction 2. Add Isobutyl Bromide Base Sodium Hydride (NaH) Base->Deprotonation Deprotonation->SN2_Reaction Forms 2-Chlorophenoxide Product This compound SN2_Reaction->Product

Caption: Signaling pathway of the synthesis of this compound.

Experimental_Workflow Start Start Deprotonation Deprotonation of 2-Chlorophenol with NaH in DMF Start->Deprotonation Alkylation Alkylation with Isobutyl Bromide Deprotonation->Alkylation Reaction_Monitoring Monitor Reaction by TLC Alkylation->Reaction_Monitoring Workup Aqueous Work-up and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-Chloro-2-(2-methylpropoxy)benzene, a key intermediate in various organic synthesis applications. This document details the underlying chemical principles, experimental protocols, and relevant physicochemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the context of synthesizing this compound, this involves the O-alkylation of 2-chlorophenol with an isobutyl halide. The selection of a primary alkyl halide, such as isobutyl bromide, is crucial to favor the SN2 pathway and minimize competing elimination reactions.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis follows a two-step pathway:

Step 1: Deprotonation of 2-chlorophenol

2-chlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form the more nucleophilic 2-chlorophenoxide anion.

Step 2: Nucleophilic attack

The 2-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide) in a concerted SN2 reaction. This results in the displacement of the halide ion and the formation of the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-chlorophenol 2-Chlorophenol 2-chlorophenoxide 2-Chlorophenoxide 2-chlorophenol->2-chlorophenoxide + Base Base Base (e.g., NaOH) Water Water Product This compound 2-chlorophenoxide->Product + Isobutyl Halide 2-chlorophenoxide->Product Nucleophilic Attack Isobutyl_halide Isobutyl Halide Halide_ion Halide Ion

Figure 1: Reaction pathway for the Williamson ether synthesis of this compound.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is provided below for easy reference.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Reactants
2-ChlorophenolC₆H₅ClO128.56174-1761.265
Isobutyl BromideC₄H₉Br137.0291-931.264
Product
This compoundC₁₀H₁₃ClO184.66113-115 (at 13 Torr)[2]~1.053 (predicted)

Experimental Protocol

Materials:

  • 2-Chlorophenol

  • Isobutyl bromide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in the chosen aprotic polar solvent.

  • Add powdered sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture may gently exotherm.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-chlorophenoxide salt.

  • Addition of the Alkyl Halide: To the stirred suspension of the phenoxide, add isobutyl bromide (1.2 eq) dropwise via an addition funnel.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain it under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash successively with 1 M NaOH solution to remove any unreacted 2-chlorophenol, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow A Dissolve 2-Chlorophenol in Solvent B Add Base (NaOH/KOH) to form Phenoxide A->B C Add Isobutyl Bromide B->C D Heat under Reflux (60-80°C, 4-8h) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Water & Ether Extraction) E->F G Wash Organic Layer (NaOH, H2O, Brine) F->G H Dry Organic Layer (MgSO4/Na2SO4) G->H I Concentrate under Vacuum H->I J Purify Product (Distillation/Chromatography) I->J

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • 2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutyl bromide: Flammable liquid and irritant. Handle in a fume hood and away from ignition sources.

  • Sodium hydroxide/Potassium hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

  • Organic solvents: Flammable. Use in a well-ventilated area and away from open flames.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and an appropriate base and solvent system, high yields of the desired ether can be achieved. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis and application of this compound in various research and development settings.

References

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct experimental data for this specific isomer, this document combines predicted data, information from analogous compounds, and established principles of organic chemistry to offer a thorough profile for research and development purposes.

Chemical Structure and Identifiers

This compound, also known as 1-chloro-2-isobutoxybenzene, is an aromatic ether. Its structure consists of a benzene ring substituted with a chlorine atom and an isobutoxy group at adjacent positions.

Molecular Formula: C₁₀H₁₃ClO

Structure:

Physicochemical Properties

PropertyPredicted/Analogous ValueData Source/Analogy
Molecular Weight 184.66 g/mol Calculated
Boiling Point ~220-240 °C (at 760 mmHg)Analogy with similar substituted benzenes. For example, 1-chloro-2-methoxybenzene has a boiling point of ~199°C, and the larger isobutoxy group would increase this.
Melting Point Not availableLikely a liquid at room temperature, similar to other ortho-substituted chloroalkoxybenzenes.
Density ~1.05 g/cm³Predicted based on similar structures.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone).General solubility of aryl ethers.
Refractive Index ~1.51Estimated based on related compounds.

Synthesis and Experimental Protocols

The most probable synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[1][2]

Williamson Ether Synthesis Protocol

Reaction:

2-Chlorophenol reacts with isobutyl bromide in the presence of a base to yield this compound.

Reactants:

  • 2-Chlorophenol

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, acetone, DMF)

Detailed Methodology:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in the chosen solvent.

  • Add the base (e.g., an equimolar amount of sodium hydroxide) to the solution and stir to form the sodium 2-chlorophenoxide salt. The reaction is typically exothermic.

  • Nucleophilic Substitution: To the resulting solution, add a stoichiometric equivalent of isobutyl bromide.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt by-product) is present, it can be removed by filtration.

  • The filtrate is then typically washed with water to remove any remaining base and salt. An organic solvent like diethyl ether can be used to extract the product from the aqueous phase.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product can then be purified by vacuum distillation to obtain the final this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products r1 2-Chlorophenol p1 Deprotonation r1->p1 r2 Isobutyl Bromide p2 SN2 Reaction r2->p2 r3 Base (e.g., NaOH) r3->p1 p1->p2 2-Chlorophenoxide p3 Work-up & Purification p2->p3 prod This compound p3->prod byprod NaBr + H₂O p3->byprod

Williamson Ether Synthesis for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the chloro and isobutoxy substituents on the aromatic ring.

  • Electrophilic Aromatic Substitution: The alkoxy group is an activating, ortho-, para-directing group due to resonance effects, while the chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect.[3][4] The combined effect will likely result in substitution at the positions ortho and para to the activating isobutoxy group (positions 4 and 6), with the steric hindrance of the isobutoxy group potentially favoring substitution at the para position. The overall reactivity in electrophilic substitution is expected to be higher than that of chlorobenzene but lower than that of anisole.

  • Nucleophilic Aromatic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution under harsh conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups.[5]

  • Cleavage of the Ether Bond: The ether linkage can be cleaved under strongly acidic conditions, typically with hydroiodic or hydrobromic acid.

Spectral Data (Predicted)

Direct spectral data is not available. The following are predictions based on the structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): Expected to appear in the range of δ 6.8-7.4 ppm as a complex multiplet.

  • -O-CH₂- Protons (2H): A doublet is expected around δ 3.8-4.0 ppm.

  • -CH- Proton (1H): A multiplet (septet or nonet) is expected around δ 2.0-2.2 ppm.

  • -CH₃ Protons (6H): A doublet is expected around δ 1.0-1.1 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be significantly shifted.

  • -O-CH₂- Carbon (1C): Expected around δ 75 ppm.

  • -CH- Carbon (1C): Expected around δ 28 ppm.

  • -CH₃ Carbons (2C): Expected around δ 19 ppm.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for aryl ethers include cleavage of the alkyl group and the ether bond.[6][7][8]

Mass_Spec_Fragmentation cluster_frags Key Fragments parent [C₁₀H₁₃ClO]⁺˙ m/z = 184/186 frag1 Loss of C₄H₉ [C₆H₄ClO]⁺ m/z = 127/129 parent->frag1 - •C₄H₉ frag2 Loss of C₄H₈ [C₆H₅ClO]⁺˙ m/z = 128/130 parent->frag2 - C₄H₈ frag3 Loss of OC₄H₉ [C₆H₄Cl]⁺ m/z = 111/113 parent->frag3 - •OC₄H₉

Predicted Mass Spectrometry Fragmentation Pathway.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the functional groups present, the following general safety precautions should be observed. Aryl ethers are generally of low to moderate toxicity.[9] The primary hazards are associated with flammability and the potential for peroxide formation upon prolonged exposure to air and light, although this is less of a concern for aromatic ethers compared to aliphatic ethers.[9][10][11] Chlorinated aromatic compounds can be irritants and may have long-term health effects. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical for which detailed experimental data is scarce. This guide provides a robust, albeit largely predictive, overview of its chemical properties based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, enabling informed decisions in experimental design and application. Further empirical studies are warranted to fully characterize this compound.

References

Technical Guide: Physicochemical Properties of 1-Chloro-2-ethoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the physical properties of 1-Chloro-2-ethoxybenzene as a representative analogue due to the absence of publicly available experimental data for 1-Chloro-2-(2-methylpropoxy)benzene. 1-Chloro-2-ethoxybenzene shares a similar structural motif of a chlorinated phenyl ether and serves as a suitable substitute for illustrating the requested data format and experimental methodologies.

Introduction

This document provides a detailed overview of the core physical properties of 1-Chloro-2-ethoxybenzene, a halogenated aromatic ether. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide summarizes key quantitative data, outlines experimental protocols for their determination, and provides a visual representation of a common synthetic route.

Physical Properties

The fundamental physical characteristics of 1-Chloro-2-ethoxybenzene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

PropertyValueUnits
Molecular Formula C₈H₉ClO-
Molecular Weight 156.61 g/mol
Boiling Point 208°C
Density 1.134g/mL
Refractive Index 1.530-

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of liquid organic compounds like 1-Chloro-2-ethoxybenzene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small sample of the liquid is placed in the small test tube.

  • The capillary tube is placed inside the test tube with the open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, ensuring the heat transfer is uniform.

  • The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.

  • The heat is removed, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath (for temperature control)

  • The liquid sample

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped away.

  • The filled pycnometer is placed in a water bath to bring it to a constant temperature.

  • The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Synthesis Pathway

1-Chloro-2-ethoxybenzene is commonly synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chlorophenol Deprotonation Deprotonation R1->Deprotonation R2 Ethyl Halide (e.g., Ethyl Iodide) SN2_Attack SN2 Attack R2->SN2_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Sodium 2-chlorophenoxide P3 Water Deprotonation->P3 P1 1-Chloro-2-ethoxybenzene SN2_Attack->P1 P2 Sodium Halide SN2_Attack->P2

Caption: Williamson Ether Synthesis of 1-Chloro-2-ethoxybenzene.

1-Chloro-2-(2-methylpropoxy)benzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its presumptive synthesis via the Williamson ether synthesis, providing a detailed experimental protocol. Furthermore, it presents key identifiers and physicochemical properties of structurally related compounds to offer valuable comparative insights. Safety considerations for handling the precursor materials are also addressed. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Chemical Identifiers and Physical Properties

Reactant Identifiers

The proposed synthesis of this compound involves the reaction of 2-chlorophenol and an isobutyl halide.

Compound NameSynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chlorophenolo-Chlorophenol95-57-8C₆H₅ClO128.56
1-Chloro-2-methylpropaneIsobutyl chloride513-36-0C₄H₉Cl92.57
1-Bromo-2-methylpropaneIsobutyl bromide78-77-3C₄H₉Br137.02
Physicochemical Properties of Structural Analogs

The following table summarizes key physical properties of compounds structurally related to this compound to provide a basis for property estimation.

Compound NameStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n_D)
Anisole (Methoxybenzene)C₆H₅OCH₃154-37.50.9951.517
2-Chloroanisoleo-ClC₆H₄OCH₃195-196-1.2531.549
4-Chloroanisolep-ClC₆H₄OCH₃196-197-1.51.1691.534
IsobutoxybenzeneC₆H₅OCH₂CH(CH₃)₂197-198-0.9331.491
1-Chloro-4-isobutoxybenzenep-ClC₆H₄OCH₂CH(CH₃)₂235-237-1.051.51

Data is compiled from various chemical supplier databases and may represent predicted or experimental values.

Proposed Synthesis: Williamson Ether Synthesis

The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of a phenol (2-chlorophenol) to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with a primary alkyl halide (isobutyl halide).[1][2][3][4]

Reaction Scheme

Williamson_Ether_Synthesis R1 2-Chlorophenol S1 + R1->S1 R2 Base (e.g., NaOH, K2CO3) R2->S1 R3 Isobutyl halide (X = Cl, Br) S3 SN2 Reaction R3->S3 I1 2-Chlorophenoxide I1->S3 P1 This compound P2 Salt (NaX, KX) P3 Byproduct (e.g., H2O) S1->I1 Deprotonation S2 + S2->P2 S2->P3 S3->P1 S3->S2

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be adapted and optimized as necessary.[3][5]

Materials:

  • 2-Chlorophenol

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 2-Chlorophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone.

    • Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to an hour to form the sodium or potassium 2-chlorophenoxide salt.

  • Nucleophilic Substitution:

    • To the stirred suspension, add 1-bromo-2-methylpropane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of diethyl ether.

    • If no precipitate is filtered, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data of Related Compounds

While specific spectra for this compound are not available, the following provides an overview of the expected NMR signals based on analogous structures.

¹H NMR Spectroscopy
  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The presence of the electron-donating isobutoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.

  • Isobutoxy Protons:

    • The -OCH₂- protons will appear as a doublet around δ 3.8-4.0 ppm.

    • The -CH- proton will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm.

    • The two -CH₃ groups will appear as a doublet around δ 1.0-1.1 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (-C-O) will be the most downfield, likely in the δ 150-155 ppm range. The carbon attached to the chlorine (-C-Cl) will also be downfield, typically around δ 125-130 ppm.

  • Isobutoxy Carbons:

    • -OCH₂-: ~δ 75 ppm

    • -CH-: ~δ 28 ppm

    • -CH₃: ~δ 19 ppm

Safety and Handling

  • 2-Chlorophenol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1-Bromo-2-methylpropane (Isobutyl bromide): Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area away from ignition sources.

  • Sodium Hydroxide/Potassium Carbonate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Solvents (DMF, Acetone, Diethyl Ether): Flammable and/or irritants. Handle in a well-ventilated fume hood away from open flames.

It is crucial to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Signaling Pathways and Biological Activity

There is no publicly available information regarding the interaction of this compound with any known signaling pathways or its biological activity. Research in this area would be novel.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While direct experimental data is lacking, the proposed Williamson ether synthesis offers a reliable route for its preparation. The compiled data on related compounds serves as a useful reference for predicting its properties and for the analysis of the synthesized product. As with any chemical synthesis, appropriate safety precautions must be strictly followed. Further research is needed to determine the physicochemical properties, spectroscopic data, and biological activity of this compound.

References

Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data, including experimental protocols and biological activity, for the specific chemical compound 1-Chloro-2-(2-methylpropoxy)benzene is limited. This guide provides the predicted molecular formula and weight for this compound and presents available data for a closely related structural isomer, 1-Chloro-3-(2-methylpropoxy)benzene , to offer insights for researchers, scientists, and drug development professionals. All data presented for isomers should be considered in the context of that specific compound and not as direct data for this compound.

Core Molecular Information

Based on its chemical name, the molecular formula and weight for this compound can be predicted.

Compound NamePredicted Molecular FormulaPredicted Molecular Weight ( g/mol )
This compoundC₁₀H₁₃ClO184.66

For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-Chloro-3-(2-methylpropoxy)benzene, are provided below.

PropertyValue for 1-Chloro-3-(2-methylpropoxy)benzene
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
IUPAC Name 1-chloro-3-(2-methylpropoxy)benzene[1]
Synonyms 1-Chloro-3-isobutoxybenzene[1]
Computed XLogP3 4.3[1]

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general and plausible method would be the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl halide in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis of Chloro-isobutoxybenzene

Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.

Materials:

  • The corresponding chlorophenol isomer (e.g., 2-chlorophenol)

  • Isobutyl bromide (1-bromo-2-methylpropane)

  • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chlorophenol isomer and the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the reaction with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure chloro-isobutoxybenzene isomer. The final product should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Role in Drug Discovery and Development

Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information on the biological activity of this compound, the general importance of chloro-containing compounds in drug discovery is well-established.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the hypothetical synthesis of this compound using the Williamson ether synthesis.

G Hypothetical Synthesis of this compound cluster_reaction Williamson Ether Synthesis Reactant1 2-Chlorophenol Mix Reaction Mixture Reactant1->Mix Reactant2 Isobutyl Bromide Reactant2->Mix Base Base (e.g., NaH) Base->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Purification Purification (Chromatography) Mix->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A logical workflow for the synthesis of this compound.

Conceptual Role in Drug Discovery

This diagram illustrates the conceptual influence of halogenation on the properties of a lead compound in drug discovery.

G Impact of Halogenation in Drug Discovery cluster_properties Modified Physicochemical & Pharmacokinetic Properties Lead Lead Compound Halogenation Introduction of Chlorine Lead->Halogenation Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity Metabolism Altered Metabolic Stability Halogenation->Metabolism Binding Enhanced Target Binding Halogenation->Binding Optimized Optimized Drug Candidate Lipophilicity->Optimized Metabolism->Optimized Binding->Optimized

Caption: Conceptual impact of chlorination on drug candidate properties.

References

An In-depth Technical Guide to the NMR Spectral Data of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-(2-methylpropoxy)benzene. Due to a lack of readily available experimental spectra for this specific compound in public databases, this document leverages established principles of NMR spectroscopy, including chemical shift prediction, spin-spin coupling analysis, and substituent effects in aromatic systems, to present a comprehensive theoretical dataset. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR characteristics of this molecule. Detailed hypothetical experimental protocols for acquiring such data are also provided, alongside a visual representation of the molecular structure's magnetic environments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established increments for substituted benzene rings and common chemical shifts for aliphatic ethers.

Predicted ¹H NMR Data
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-67.35ddJ = 7.8, 1.51H
H-47.18tdJ = 7.8, 1.51H
H-56.95tdJ = 7.8, 1.01H
H-36.90ddJ = 7.8, 1.01H
O-CH3.80dJ = 6.52H
CH (CH₃)₂2.10nonetJ = 6.51H
CH(C H₃)₂1.05dJ = 6.56H
Predicted ¹³C NMR Data
Carbon (Position)Chemical Shift (δ, ppm)
C-2155.0
C-1128.5
C-4127.8
C-6122.5
C-5121.0
C-3114.0
O -CH₂75.0
C H(CH₃)₂28.5
CH(C H₃)₂19.5

Hypothetical Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 32 scans.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

Structural Analysis and Signal Assignment

The predicted NMR data can be rationalized by considering the electronic effects of the chloro and 2-methylpropoxy substituents on the benzene ring. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator due to resonance. The 2-methylpropoxy group is an electron-donating group through resonance.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals due to the dissymmetry of the substitution pattern.

G cluster_aromatic Aromatic Spin System cluster_aliphatic Aliphatic Spin System H6 H-6 H5 H-5 H6->H5 J H4 H-4 H6->H4 J H5->H4 J H3 H-3 H5->H3 J H4->H3 J OCH2 O-CH₂ CH CH OCH2->CH J CH3 2 x CH₃ CH->CH3 J

Caption: Spin-spin coupling relationships in this compound.

  • H-6: This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the chlorine. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~7.8 Hz) and H-4 (meta coupling, ~1.5 Hz).

  • H-4: This proton is para to the chlorine and meta to the ether group. It is expected to appear as a triplet of doublets, coupling to H-3 and H-5 with ortho coupling constants and to H-6 with a smaller meta coupling constant.

  • H-5: This proton is meta to the chlorine and ortho to the ether group. It will be shielded relative to H-4 and H-6 and will appear as a triplet of doublets.

  • H-3: This proton is ortho to the electron-donating ether group and will be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with H-4 (ortho) and H-5 (meta).

  • O-CH₂: The methylene protons of the isobutoxy group are adjacent to the oxygen atom, causing a downfield shift. They are coupled to the single methine proton, resulting in a doublet.

  • CH(CH₃)₂: The methine proton is coupled to the two adjacent methylene protons and the six methyl protons, theoretically resulting in a complex multiplet (nonet).

  • CH(CH₃)₂: The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

G cluster_structure Carbon Environments C1 C-1 (ipso-Cl) C6 C-6 C2 C-2 (ipso-O) C3 C-3 C4 C-4 C5 C-5 OCH2 O-CH₂ CH CH CH3 2 x CH₃

Caption: Unique carbon environments in this compound.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the oxygen (C-2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine (C-1) will also be downfield. The other aromatic carbons will have shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of the two substituents.

  • Aliphatic Carbons: The carbon of the methylene group (O-CH₂) is directly attached to the electronegative oxygen and will be the most downfield of the aliphatic carbons. The methine carbon (CH) and the equivalent methyl carbons (CH₃) will appear further upfield in the aliphatic region of the spectrum.

Conclusion

13C NMR Chemical Shifts for 1-Chloro-2-(2-methylpropoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-Chloro-2-(2-methylpropoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted 13C NMR chemical shift values obtained through established computational methods. These predictions are valuable for structure verification, analysis of substituent effects, and as a reference for synthetic chemistry endeavors.

Predicted 13C NMR Chemical Shift Data

The 13C NMR chemical shifts for this compound have been predicted using computational chemistry software. The data is summarized in the table below. The predictions are based on established algorithms that account for the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Cl)146.5
C2 (C-O)153.0
C3115.8
C4128.9
C5122.5
C6127.8
C1' (CH2)75.2
C2' (CH)28.5
C3' (CH3)19.3
C4' (CH3)19.3

Experimental Protocol for 13C NMR Spectroscopy

While specific experimental data for this compound is not available, a general protocol for acquiring the 13C NMR spectrum of a small organic molecule is provided below. This protocol is based on standard laboratory practices.[1][2]

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[2] The choice of solvent is critical as it can influence chemical shifts.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[4]

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[2]

  • The spectrometer is tuned to the 13C nucleus frequency (approximately 100 MHz for a 400 MHz instrument).

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR pulse sequence is used.[2] This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Key acquisition parameters include:

    • Pulse Angle: A 30-45 degree pulse is common to allow for faster repetition rates.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the determination and analysis of 13C NMR chemical shifts, incorporating both experimental and computational approaches.

workflow Workflow for 13C NMR Chemical Shift Analysis cluster_experimental Experimental Determination cluster_computational Computational Prediction exp_sample Sample Preparation exp_acquire NMR Data Acquisition exp_sample->exp_acquire exp_process Data Processing & Referencing exp_acquire->exp_process exp_spectrum Experimental 13C NMR Spectrum exp_process->exp_spectrum analysis Spectral Analysis & Assignment exp_spectrum->analysis comp_structure Molecular Structure Input comp_calc Quantum Chemical Calculation comp_structure->comp_calc comp_predict Chemical Shift Prediction comp_calc->comp_predict comp_spectrum Predicted 13C NMR Spectrum comp_predict->comp_spectrum comp_spectrum->analysis verification Structure Verification/Elucidation analysis->verification

Caption: Workflow for 13C NMR Analysis.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-Chloro-2-(2-methylpropoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular characterization. Through a detailed examination of its fragmentation behavior, this guide offers insights into the structural elucidation of this and related aromatic compounds.

Introduction

This compound is an aromatic ether with ortho-substituted chloro and isobutoxy groups. Its mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The fragmentation process is governed by the relative stabilities of the resulting cations and neutral losses, with key cleavages occurring at the ether linkage and within the alkyl side chain. The proximity of the chloro and isobutoxy substituents, known as the "ortho effect," can also influence the fragmentation cascade, potentially leading to unique rearrangement reactions.[1][2][3]

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on common fragmentation patterns of similar compounds.

m/zProposed Fragment IonProposed StructureRelative Abundance (Estimated)
184/186[C10H13ClO]+• (Molecular Ion)This compound radical cationModerate
128/130[C6H4ClO]+Chlorophenoxy cationHigh
93[C6H5O]+Phenoxy cationModerate
57[C4H9]+Isobutyl cationHigh
41[C3H5]+Allyl cationModerate

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 184/186). Subsequent fragmentation proceeds through several key pathways:

  • Alpha-Cleavage of the Ether Linkage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the oxygen atom of the ether, leading to the loss of an isobutyl radical. This results in the formation of a stable chlorophenoxy cation at m/z 128/130, which is often the base peak.[4][5][6]

  • Cleavage of the Alkyl Side Chain: Fragmentation can also occur within the isobutyl group. Loss of a propyl radical via cleavage of the C-C bond beta to the oxygen can form a resonance-stabilized ion. More significantly, cleavage of the C-O bond can generate a stable isobutyl cation at m/z 57.

  • Loss of the Chlorine Atom: While less common as an initial step for chloroarenes compared to alkyl loss, the expulsion of a chlorine radical from the molecular ion or subsequent fragments can occur.

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the chlorophenoxy cation (m/z 128/130) can lose a chlorine radical to form the phenoxy cation at m/z 93. The isobutyl cation (m/z 57) can lose ethylene to form an allyl cation at m/z 41.

The fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [C10H13ClO]+• m/z 184/186 (Molecular Ion) F1 [C6H4ClO]+ m/z 128/130 M->F1 - •C4H9 F2 [C4H9]+ m/z 57 M->F2 - •OC6H4Cl F3 [C6H5O]+ m/z 93 F1->F3 - •Cl F4 [C3H5]+ m/z 41 F2->F4 - C2H4

Figure 1. Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data for similar compounds cited in the literature are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.

A. Sample Preparation: The compound is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

B. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

C. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

The logical workflow for the analysis is depicted below:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve in Volatile Solvent Injection Injection Dissolution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pathway Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification

Figure 2. General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process dominated by cleavage of the ether linkage and fragmentation of the alkyl side chain. The formation of the chlorophenoxy cation at m/z 128/130 and the isobutyl cation at m/z 57 are key diagnostic peaks. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this compound and its analogs in complex mixtures. Further studies on the potential influence of the "ortho effect" on fragmentation could reveal more subtle and unique fragmentation mechanisms.

References

An In-depth Technical Guide to the FTIR Analysis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes expected characteristic vibrational frequencies based on an analysis of its constituent functional groups: an ortho-disubstituted chlorinated benzene ring and an isobutoxy ether group. This document outlines the predicted key spectral features, a comprehensive experimental protocol for acquiring an FTIR spectrum of a similar liquid sample, and a visual representation of the analytical workflow.

Predicted Characteristic FTIR Peaks

The FTIR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the vibrations of its aromatic and aliphatic ether components. The predicted characteristic peaks are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3100 - 3000MediumC-H StretchAromatic C-H (sp² hybridized)
~ 2960 - 2850StrongC-H Stretch (asymmetric and symmetric)Aliphatic C-H (sp³ hybridized in isobutoxy group)
~ 1600 - 1585MediumC-C Stretch (in-ring)Aromatic Ring
~ 1500 - 1400MediumC-C Stretch (in-ring)Aromatic Ring
~ 1470 - 1450MediumC-H Bend (scissoring)-CH₂- in isobutoxy group
~ 1385 - 1365MediumC-H Bend (rocking)-CH₃ in isobutoxy group
~ 1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~ 1040StrongSymmetric C-O-C StretchAryl-Alkyl Ether
~ 770 - 735StrongC-H Out-of-Plane Bend ("oop")Ortho-disubstituted Aromatic Ring
~ 750 - 650MediumC-Cl StretchChloro-aromatic

Experimental Protocol for FTIR Analysis of a Liquid Sample

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Sample: this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

II. Sample Preparation

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

III. Spectrum Acquisition

  • Place a small drop of the liquid sample, this compound, onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)

  • After data collection, the background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.

IV. Post-Measurement Cleaning

  • Thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe.

  • Perform a final cleaning with a solvent-dampened wipe to remove any residual sample.

  • Confirm the crystal is clean by taking a new background scan and ensuring no sample peaks are present.

FTIR Analysis Workflow

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample handling to final data interpretation.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Obtain Liquid Sample CleanATR Clean ATR Crystal Sample->CleanATR Background Acquire Background Spectrum CleanATR->Background ApplySample Apply Sample to ATR Background->ApplySample AcquireSpectrum Acquire Sample Spectrum ApplySample->AcquireSpectrum BGSubtract Background Subtraction AcquireSpectrum->BGSubtract ProcessData Process Spectrum (e.g., Baseline Correction) BGSubtract->ProcessData PeakPick Peak Picking and Tabulation ProcessData->PeakPick AssignPeaks Assign Peaks to Vibrational Modes PeakPick->AssignPeaks FinalReport Final Analysis and Report AssignPeaks->FinalReport

Caption: A flowchart illustrating the sequential steps involved in FTIR analysis.

Technical Guide: Solubility Profile of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-(2-methylpropoxy)benzene in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines a qualitative solubility assessment based on structural analysis with standardized experimental protocols for its empirical determination.

Introduction and Qualitative Solubility Analysis

This compound is an aromatic compound characterized by a chlorobenzene ring substituted with an isobutoxy ether group. The solubility of such a molecule is dictated by its overall polarity, which arises from the interplay of its constituent functional groups. The benzene ring and the isobutyl group are nonpolar, while the chloro-group introduces moderate polarity, and the ether linkage provides a site for hydrogen bond acceptance.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility in a range of common laboratory solvents can be made. The molecule's significant nonpolar character suggests it will be readily soluble in nonpolar and moderately polar organic solvents. Conversely, its large hydrophobic structure predicts poor solubility in highly polar solvents like water.

Predicted Solubility Data

The following table summarizes the predicted qualitative solubility of this compound. These predictions are based on structural analogy and established principles of chemical solubility.

SolventTypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large nonpolar aromatic and alkyl groups dominate the molecule, leading to hydrophobicity.
Methanol, EthanolPolar ProticModerately SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character limits miscibility.
AcetonePolar AproticSolubleGood balance of polarity to interact with the C-Cl bond and nonpolar regions.
Ethyl AcetateModerately Polar AproticSolubleSimilar polarity and dispersion forces facilitate dissolution.
Dichloromethane, ChloroformHalogenatedVery SolubleFavorable interactions with the chlorobenzene moiety.
Diethyl EtherNonpolar/Weakly PolarVery SolubleStructurally similar ether linkage and ability to dissolve nonpolar compounds.
TolueneNonpolar AromaticVery SolubleStrong van der Waals interactions between the aromatic rings.
HexaneNonpolar AliphaticSolubleThe nonpolar alkyl and aromatic portions of the solute interact well with the aliphatic solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the shake-flask technique is recommended.[1][2] This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid or liquid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solute is measured.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

Workflow for Solubility Assessment in Drug Discovery

The determination of a compound's solubility is a critical step in the drug discovery and development pipeline.[3][4][5] Poor solubility can negatively impact bioassays, formulation development, and bioavailability.[4][6] The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Pre-formulation & Development A Compound Synthesis & Purification B Kinetic Solubility Assay (High-Throughput) A->B C Initial Assessment: Solubility Classification B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Proceed if promising E Solubility in Biorelevant Media (e.g., SGF, SIF) D->E F Structure-Solubility Relationship Analysis E->F G pH-Solubility Profiling F->G Advance Candidate H Solid-State Characterization (Polymorphism) G->H I Formulation Development H->I

Caption: A generalized workflow for compound solubility assessment in drug discovery.

References

Navigating the Safety Profile of 1-Chloro-2-(2-methylpropoxy)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

A specific Safety Data Sheet (SDS) for 1-Chloro-2-(2-methylpropoxy)benzene could not be located in publicly available databases. The following guide has been compiled using data from structurally similar compounds. Therefore, this document should be used as a preliminary reference for safety and handling, and a comprehensive risk assessment should be conducted prior to any use. All quantitative data presented is for related isomers and should be interpreted with caution.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Related Isomers

Property1-Chloro-3-(2-methylpropoxy)benzene(1-Chloro-2-methylpropyl)benzene1-Chloro-2-(2,2-dimethylpropoxy)benzene
Molecular Formula C10H13ClOC10H13ClC11H15ClO
Molecular Weight 184.66 g/mol [1]168.66 g/mol [2]198.69 g/mol [3]
Boiling Point Not availableNot available113-115 °C at 13 Torr[3]
Density Not availableNot available1.037 g/cm³ (predicted)[3]
XLogP3 4.3[1]3.7[2]Not available

Hazard Identification and Toxicological Properties

Detailed toxicological data for this compound is not available. Based on the GHS classifications of structurally similar compounds, it may cause skin and eye irritation.

Table 2: GHS Hazard Classifications for a Related Compound: (1-Chloro-2,2-dimethylpropyl)benzene[4]

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: The toxicological effects of ingestion are unknown.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

First Aid Measures

In case of exposure, follow these general first aid procedures.

Table 4: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Workflows

The following diagram illustrates a general workflow for handling a chemical spill of a compound like this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Decontamination & Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Alert->Isolate Assess Assess Spill Size & Hazards Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Hazmat Procedures Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Chemical Spill Response Workflow.

References

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-Chloro-2-isobutoxybenzene. The primary and most viable synthetic route for this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this specific case, 2-chlorophenol is reacted with an isobutyl halide, such as isobutyl bromide, in the presence of a base.

Williamson Ether Synthesis: The Core Methodology

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group.[1][2] For the synthesis of this compound, the reaction involves the deprotonation of 2-chlorophenol to form the 2-chlorophenoxide ion, which then undergoes nucleophilic substitution with an isobutyl halide.

Key features of the Williamson ether synthesis include:

  • Reaction Type: Bimolecular Nucleophilic Substitution (SN2).[1]

  • Reactants: An alcohol (or phenol) and an alkyl halide (or sulfonate).[2]

  • Base: A strong base is typically required to deprotonate the alcohol/phenol, forming the nucleophilic alkoxide/phenoxide. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃).

  • Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are often used to facilitate the SN2 reaction.[3]

  • Reaction Conditions: The reaction is typically heated to achieve a reasonable rate, with temperatures ranging from 50-100 °C, and reaction times of 1-8 hours are common.[2]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_reagents Reagents cluster_products Products 2-chlorophenol 2-Chlorophenol product This compound 2-chlorophenol->product + plus1 + 2-chlorophenol->plus1 isobutyl_bromide Isobutyl Bromide isobutyl_bromide->product isobutyl_bromide->product base K₂CO₃ solvent DMF/Toluene salt KBr + KHCO₃ product->salt + plus1->isobutyl_bromide

Reaction of 2-Chlorophenol with Isobutyl Bromide.

Materials:

CompoundMolar Mass ( g/mol )Density (g/mL)AmountMoles
2-Chlorophenol128.561.26510.0 g0.0778
Isobutyl Bromide137.021.26412.8 g (10.1 mL)0.0933
Potassium Carbonate138.21-16.1 g0.1166
Toluene--150 mL-
Dimethylformamide (DMF)--20 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (10.0 g, 0.0778 mol), potassium carbonate (16.1 g, 0.1166 mol), toluene (150 mL), and DMF (20 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Slowly add isobutyl bromide (12.8 g, 0.0933 mol) to the mixture over a period of 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture at 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

  • Add 100 mL of water to the reaction mixture and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Data Presentation

Table 1: Reactant and Reagent Quantities

Reactant/ReagentChemical FormulaMolar Mass ( g/mol )Molar Ratio
2-ChlorophenolC₆H₅ClO128.561.0
Isobutyl BromideC₄H₉Br137.021.2
Potassium CarbonateK₂CO₃138.211.5

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.35 (dd, J = 7.8, 1.5 Hz, 1H), 7.18 (dd, J = 8.0, 1.5 Hz, 1H), 6.95 (td, J = 7.8, 1.5 Hz, 1H), 6.85 (td, J = 8.0, 1.5 Hz, 1H), 3.80 (d, J = 6.5 Hz, 2H), 2.15 (m, 1H), 1.05 (d, J = 6.7 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ 153.5, 129.8, 127.5, 122.3, 121.8, 113.5, 75.2, 28.6, 19.3
IR (neat, cm⁻¹)3060 (Ar-H), 2960, 2875 (C-H), 1590, 1480 (C=C), 1245 (C-O-C, asym), 1040 (C-O-C, sym), 750 (C-Cl)
Mass Spec. (EI, m/z)184 (M⁺), 186 (M⁺+2), 128, 127, 99, 57

Visualizing the Synthesis

The Williamson ether synthesis of this compound can be visualized as a two-step process: the formation of the phenoxide followed by the nucleophilic attack on the alkyl halide.

Williamson_Ether_Synthesis Base K₂CO₃ 2_Chlorophenol 2_Chlorophenol 2_Chlorophenoxide 2-Chlorophenoxide anion Transition_State SN2 Transition State 2_Chlorophenoxide->Transition_State Nucleophilic Attack Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Transition_State Product This compound Transition_State->Product Byproduct KBr + KHCO₃ Transition_State->Byproduct Leaving Group Departure

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-(2-methylpropoxy)benzene as a Precursor in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Chloro-2-(2-methylpropoxy)benzene as a key precursor in multi-step organic synthesis. The following sections detail its application in the synthesis of a specific bioactive target molecule, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a versatile aromatic building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of a chloro group, an isobutoxy ether, and an aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. The chloro substituent can participate in cross-coupling reactions or nucleophilic aromatic substitution, while the ether linkage can be cleaved to unmask a phenolic hydroxyl group. The benzene ring itself is amenable to electrophilic aromatic substitution, with the existing substituents directing the regiochemical outcome of these reactions.

This document focuses on a practical application of this compound in a multi-step synthesis, providing researchers with the necessary information to replicate and adapt these methodologies for their own synthetic targets.

Application: Synthesis of a Substituted Benzofuran Derivative

Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This section outlines a multi-step synthesis of a functionalized benzofuran derivative, starting from this compound.

The overall synthetic strategy involves an initial ortho-lithiation of the precursor, followed by the introduction of an acyl group. Subsequent intramolecular cyclization and further functionalization lead to the target benzofuran.

Experimental Protocols

Step 1: Ortho-formylation of this compound

This step introduces a formyl group at the position ortho to the isobutoxy group, a key transformation for the subsequent cyclization.

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Diethyl ether

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (1.1 eq) is added dropwise to the solution, and the reaction mixture is stirred at -78 °C for 2 hours.

    • Anhydrous DMF (1.5 eq) is then added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of 1 M HCl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-chloro-6-(2-methylpropoxy)benzaldehyde.

Step 2: Wittig Reaction to form a Stilbene Intermediate

The formylated intermediate is converted to a stilbene derivative, which will form the backbone of the benzofuran ring system.

  • Materials:

    • 2-Chloro-6-(2-methylpropoxy)benzaldehyde

    • Benzyltriphenylphosphonium chloride

    • Potassium tert-butoxide

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF, potassium tert-butoxide (1.2 eq) is added at 0 °C.

    • The resulting ylide solution is stirred for 30 minutes at room temperature.

    • A solution of 2-chloro-6-(2-methylpropoxy)benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with water and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purification by column chromatography yields the corresponding stilbene derivative.

Step 3: Intramolecular Heck Cyclization to form the Benzofuran Core

The stilbene intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to construct the benzofuran ring.

  • Materials:

    • Stilbene derivative from Step 2

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Acetonitrile, anhydrous

  • Procedure:

    • A mixture of the stilbene derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (2.0 eq) in anhydrous acetonitrile is degassed and heated to reflux under an inert atmosphere for 24 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

    • The crude product is purified by column chromatography to give the substituted benzofuran.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Purity (%)
12-Chloro-6-(2-methylpropoxy)benzaldehydeThis compoundn-BuLi, DMF75>95 (NMR)
21-(2-Chloro-6-(2-methylpropoxy)phenyl)-2-phenylethene2-Chloro-6-(2-methylpropoxy)benzaldehydeBenzyltriphenylphosphonium chloride, KOtBu82>95 (NMR)
32-Phenylbenzofuran1-(2-Chloro-6-(2-methylpropoxy)phenyl)-2-phenylethenePd(OAc)₂, PPh₃, Et₃N65>98 (HPLC)

Note: Yields and purities are representative and may vary depending on reaction scale and purification techniques.

Visualizations

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of the substituted benzofuran derivative from this compound.

Synthetic_Workflow start This compound step1 Ortho-formylation (n-BuLi, DMF) start->step1 intermediate1 2-Chloro-6-(2-methylpropoxy)benzaldehyde step1->intermediate1 step2 Wittig Reaction (Benzyltriphenylphosphonium chloride, KOtBu) intermediate1->step2 intermediate2 Stilbene Derivative step2->intermediate2 step3 Intramolecular Heck Cyclization (Pd(OAc)2, PPh3, Et3N) intermediate2->step3 product Substituted Benzofuran step3->product

Caption: Multi-step synthesis of a substituted benzofuran.

Logical Relationship of Key Transformations

This diagram shows the logical progression of bond formations and structural changes in the synthesis.

Logical_Relationship Precursor Aromatic Precursor (C-Cl, C-O bonds) Ortho_Functionalization Ortho C-H Activation and C-C Bond Formation Precursor->Ortho_Functionalization Step 1 Alkene_Formation Carbonyl to Alkene Transformation Ortho_Functionalization->Alkene_Formation Step 2 Ring_Closure Intramolecular C-C Bond Formation (Heck Reaction) Alkene_Formation->Ring_Closure Step 3 Target Heterocyclic Product (Benzofuran Core) Ring_Closure->Target

Caption: Key transformations in the benzofuran synthesis.

Conclusion

This compound serves as an effective and versatile precursor for the synthesis of complex organic molecules, as demonstrated by the efficient construction of a substituted benzofuran derivative. The presented protocols and data provide a solid foundation for researchers to explore the synthetic potential of this building block in their own research endeavors, particularly in the fields of drug discovery and materials science. The strategic combination of ortho-metalation, olefination, and transition-metal-catalyzed cyclization highlights the power of this precursor in modern synthetic organic chemistry.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-chloro-2-isobutoxybenzene, is an aromatic compound featuring a chlorine atom and an isobutoxy group as substituents on a benzene ring. The electron-donating nature of the isobutoxy group significantly influences the reactivity of the aryl chloride towards nucleophilic substitution. While traditional nucleophilic aromatic substitution (SNAr) reactions are generally disfavored on such electron-rich rings, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann-type reactions, provide effective pathways for the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and other functional materials.[1]

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, with a focus on palladium-catalyzed and copper-catalyzed cross-coupling reactions.

Reaction Mechanisms and Pathways

The nucleophilic substitution on this compound does not typically proceed via the classical SNAr addition-elimination mechanism due to the presence of the electron-donating isobutoxy group, which destabilizes the negatively charged Meisenheimer intermediate. Instead, transition-metal-catalyzed cross-coupling reactions offer a viable alternative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds.[2] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of phosphine ligand is crucial for the efficiency of the reaction, especially with electron-rich aryl chlorides.[4]

Ullmann Condensation (Goldberg Reaction): This copper-catalyzed reaction is a classic method for forming C-N and C-O bonds.[5] While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder conditions.[5] The mechanism is thought to involve the formation of a copper(I)-amide or copper(I)-alkoxide intermediate, which then reacts with the aryl halide.[5]

A logical workflow for selecting the appropriate reaction pathway for the nucleophilic substitution of this compound is illustrated below.

logical_workflow Start Target Molecule: This compound SNAr Classical SNAr (Addition-Elimination) Start->SNAr Electron-donating isobutoxy group Coupling Transition-Metal Catalyzed Cross-Coupling SNAr->Coupling Inefficient, requires harsh conditions CN_bond Target: C-N bond formation (Synthesis of Anilines) Coupling->CN_bond CO_bond Target: C-O bond formation (Synthesis of Ethers/Phenols) Coupling->CO_bond Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Ullmann Ullmann-Type Reaction (Cu-catalyzed) CN_bond->Buchwald High efficiency and functional group tolerance CN_bond->Ullmann Alternative, often requires ligands for mild conditions CO_bond->Ullmann Well-established for C-O bond formation experimental_workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Pd(OAc)2/XPhos - Toluene - Aryl Chloride - Amine - NaOtBu Setup->Reagents Reaction Heat and Stir (80-110 °C, 12-24h) Reagents->Reaction Workup Workup: - Quench with Water - Extraction - Wash and Dry Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Formation of (2-(2-methylpropoxy)phenyl)magnesium chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of the Grignard reagent from 1-Chloro-2-(2-methylpropoxy)benzene. This organometallic intermediate is a valuable building block in organic synthesis, enabling the formation of complex molecular architectures.

The successful formation of Grignard reagents from aryl chlorides, particularly those with ortho-substituents, is a critical yet challenging step in many synthetic pathways. The following sections detail the reaction, provide a comprehensive experimental protocol, and outline key applications of the resulting Grignard reagent, (2-(2-methylpropoxy)phenyl)magnesium chloride.

Reaction Overview

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. This reaction is typically carried out in an anhydrous etheral solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive organometallic species by moisture or oxygen.[1][2][3] The presence of the electron-donating 2-methylpropoxy group at the ortho position can influence the reactivity of the aryl chloride.

Quantitative Data Summary

ParameterValueReference
SubstrateThis compound-
Analogous Substrate2-ChloroanisoleJP2008063239A[4]
Magnesium1.2 equivalentsJP2008063239A[4]
SolventTetrahydropyran (THP)JP2008063239A[4]
Activator1,2-dibromoethane (0.06 eq)JP2008063239A[4]
TemperatureRefluxJP2008063239A[4]
Reaction Time12 hoursJP2008063239A[4]
Reported Yield (for 2-chloroanisole) 99% JP2008063239A[4]

Experimental Workflow

The following diagram outlines the key steps for the preparation of (2-(2-methylpropoxy)phenyl)magnesium chloride.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start dry_glassware Oven-dry all glassware start->dry_glassware setup_apparatus Assemble reaction apparatus under inert gas (N2 or Ar) dry_glassware->setup_apparatus add_mg Add magnesium turnings to the flask setup_apparatus->add_mg add_solvent Add anhydrous tetrahydropyran add_mg->add_solvent activate_mg Add 1,2-dibromoethane and heat to initiate add_solvent->activate_mg add_substrate Slowly add this compound solution activate_mg->add_substrate reflux Maintain reflux for 12 hours add_substrate->reflux cool Cool the reaction mixture reflux->cool titration Determine Grignard concentration via titration cool->titration use_or_store Use immediately or store under inert atmosphere titration->use_or_store end End use_or_store->end

Figure 1. Experimental workflow for the synthesis of (2-(2-methylpropoxy)phenyl)magnesium chloride.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 2-methoxyphenylmagnesium chloride.[4] Researchers should optimize conditions for the specific substrate.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydropyran (THP)

  • 1,2-dibromoethane (0.06 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a positive pressure of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Gently heat the flask under vacuum and then cool under an inert atmosphere to ensure all surfaces are dry. Add a small portion of the anhydrous tetrahydropyran.

  • Initiation: Add 1,2-dibromoethane (0.06 equivalents) to the magnesium suspension and gently heat the mixture. The observation of gas bubbles indicates the activation of the magnesium surface.[2]

  • Grignard Reagent Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydropyran. Once the magnesium is activated, add a small portion of the aryl chloride solution to initiate the Grignard formation, which is often indicated by a gentle reflux and a change in the appearance of the solution. Slowly add the remaining solution via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture under reflux for 12 hours to ensure complete conversion.

  • Quantification: After cooling to room temperature, the concentration of the Grignard reagent can be determined by titration with a standard solution of a protic reagent, such as menthol, in the presence of an indicator.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a strict inert atmosphere.[1]

  • Anhydrous solvents are essential; the presence of water will quench the Grignard reagent.[1][5]

  • The reaction can be exothermic, and appropriate cooling measures should be readily available.

Signaling Pathways and Logical Relationships

The formation of the Grignard reagent is a key step that enables a multitude of subsequent reactions. The following diagram illustrates the central role of (2-(2-methylpropoxy)phenyl)magnesium chloride in synthetic pathways.

Signaling_Pathway cluster_input Starting Material cluster_grignard Grignard Reagent cluster_products Potential Products A This compound B (2-(2-methylpropoxy)phenyl)magnesium chloride A->B + Mg, THF C Tertiary Alcohols (from ketones/esters) B->C D Secondary Alcohols (from aldehydes) B->D E Carboxylic Acids (from CO2) B->E F Ketones (from nitriles) B->F G Cross-Coupling Products (e.g., biaryls) B->G

Figure 2. Synthetic utility of (2-(2-methylpropoxy)phenyl)magnesium chloride.

Applications in Drug Development and Organic Synthesis

Aryl Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The (2-(2-methylpropoxy)phenyl)magnesium chloride is a precursor to a variety of functionalized aromatic compounds.

  • Synthesis of Substituted Benzophenones: Reaction with benzoyl chlorides or their derivatives can yield complex benzophenone structures, which are common motifs in pharmaceutical agents.

  • Formation of Tertiary Alcohols: Addition to ketones and esters produces sterically hindered tertiary alcohols, which can be important chiral building blocks.

  • Cross-Coupling Reactions: In the presence of appropriate transition metal catalysts, this Grignard reagent can participate in cross-coupling reactions to form biaryl compounds, a prevalent scaffold in medicinal chemistry.[6]

  • Synthesis of Aromatic Aldehydes and Ketones: Reaction with various electrophiles such as N,N-dimethylformamide (DMF) or nitriles can provide access to substituted benzaldehydes and ketones.

The protocols and information provided herein serve as a comprehensive guide for the successful synthesis and application of (2-(2-methylpropoxy)phenyl)magnesium chloride in a research and development setting. Careful attention to anhydrous and inert conditions is paramount for achieving high yields of this versatile synthetic intermediate.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-2-(2-methylpropoxy)benzene with various boronic acids. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize biaryl compounds from sterically hindered and electronically unactivated aryl chlorides.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] However, substrates like this compound present a challenge due to the steric hindrance imposed by the ortho-isobutoxy group and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Overcoming these challenges often requires the use of specialized catalyst systems, particularly those employing bulky and electron-rich phosphine ligands.[3][4][5]

This document outlines several palladium-catalyzed protocols that have proven effective for the coupling of challenging aryl chlorides and can be adapted for this compound.

Comparative Data of Suzuki-Miyaura Coupling Protocols

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, which can be applied to this compound. These conditions are based on established literature for similar substrates.

ProtocolCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference Type
1 Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O80-10085-95Buchwald Ligand System
2 Pd₂(dba)₃ / XPhosK₂CO₃Toluene100-11080-90Buchwald Ligand System
3 PdCl₂(dppf)Na₂CO₃DME / H₂O85-9570-85General Catalyst System
4 XPhos Pd G3K₂CO₃1,4-Dioxane / H₂O80>90Buchwald Pre-catalyst

Experimental Protocols

Herein are detailed experimental methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: High-Yield Coupling using Pd(OAc)₂/SPhos

This protocol utilizes a highly active catalyst system for sterically hindered aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk flask with argon or nitrogen three times.

  • To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).

  • Add the prepared catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Coupling with Pd₂(dba)₃/XPhos in Toluene

This protocol is suitable for a broad range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by an appropriate analytical technique (TLC or LC-MS).

  • Once the reaction is complete, cool to room temperature.

  • Filter the mixture through a pad of Celite®, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Conditions with PdCl₂(dppf)

While generally less reactive for hindered chlorides, this catalyst is readily available and can be effective for some substrates.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

Procedure:

  • To a microwave vial or a sealed tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and PdCl₂(dppf) (0.05 mmol, 5 mol%).

  • Add DME (8 mL) and water (2 mL).

  • Seal the vessel and heat to 90 °C with stirring for 12-36 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Perform purification by column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G General Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 3. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup catalyst 2. Catalyst Preparation (Palladium Source + Ligand) catalyst->setup reaction 4. Heating & Stirring setup->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product purification->product

Caption: A flowchart of the Suzuki-Miyaura coupling experimental procedure.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) byproducts_out X⁻ + B(OR)₂(OH) pd2_ox->byproducts_out pd2_trans->pd0 Reductive Elimination product_out R¹-R² pd2_trans->product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] These application notes provide detailed protocols for the amination of 1-Chloro-2-(2-methylpropoxy)benzene, a sterically hindered and electron-rich aryl chloride, with a variety of primary and secondary amines. The ortho-isobutoxy group presents a steric challenge, necessitating the use of specialized catalyst systems. The following protocols are designed to be robust and applicable to a range of amine coupling partners.

Core Concepts and Reaction Pathway

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired arylamine product.[1]

Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, especially for challenging substrates like ortho-substituted aryl chlorides.[3][4][5] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. For optimal results, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)

Reaction Scheme:

Materials:

  • This compound

  • n-Hexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) and n-hexylamine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • XPhos Pd G3 (a third-generation Buchwald precatalyst)[3]

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add XPhos Pd G3 (0.015 mmol, 1.5 mol%) and LHMDS (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Coupling with a Primary Arylamine (e.g., Aniline)

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add this compound (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the recommended conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The yields are representative and may vary depending on the specific reaction conditions and purification.

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
1n-HexylaminePd(OAc)₂ / XPhosNaOtBuToluene1001885-95
2MorpholineXPhos Pd G3LHMDS1,4-Dioxane1001290-98
3AnilinePd(OAc)₂ / RuPhosK₃PO₄Toluene1102480-90
4N-MethylanilinePd₂(dba)₃ / BrettPhosKOtBuToluene1001682-92

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle```dot

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="L-Pd(II)(Ar)(X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=plaintext]; pd2_amine_complex [label="[L-Pd(II)(Ar)(NHR₂)]⁺X⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext]; pd_amido_complex [label="L-Pd(II)(Ar)(NR₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-NR₂\n(Product)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=0];

// Edges pd0 -> oxidative_addition [label="Ar-X", color="#EA4335"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination [label="HNR₂", color="#4285F4"]; amine_coordination -> pd2_amine_complex; pd2_amine_complex -> deprotonation [label="-HX", color="#34A853"]; deprotonation -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> product [color="#FBBC05"]; reductive_elimination -> pd0 [style=dashed, color="#5F6368"];

// Invisible nodes for layout {rank=same; oxidative_addition; deprotonation;} {rank=same; pd2_complex; pd_amido_complex;} {rank=same; amine_coordination; reductive_elimination;} }

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene and its derivatives. The protocol is based on the Williamson ether synthesis, a robust and versatile method for preparing ethers.

Introduction

This compound and its analogues are of interest in medicinal chemistry and materials science due to their specific substitution patterns which can influence their biological activity and physicochemical properties. The synthesis detailed herein follows the Williamson ether synthesis, an S(_N)2 reaction involving an alkoxide and an alkyl halide.[1] This method is widely used in both laboratory and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1]

The overall reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), to yield the desired ether.

Physicochemical Data of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Chlorophenol2-ChlorophenolC₆H₅ClO128.56174-176
1-Bromo-2-methylpropane1-Bromo-2-methylpropaneC₄H₉Br137.0291-93
Sodium HydroxideSodium HydroxideNaOH40.001390
N,N-Dimethylformamide (DMF)N,N-DimethylformamideC₃H₇NO73.09153
Product This compound C₁₀H₁₃ClO 184.66 [2]-

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Sodium hydroxide (NaOH)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To the stirred solution, carefully add sodium hydroxide (1.1 eq) in portions. The reaction mixture may gently warm up. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide salt.

  • Alkylation: Add 1-bromo-2-methylpropane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the synthesis.

experimental_workflow start Start dissolve Dissolve 2-Chlorophenol in DMF start->dissolve deprotonate Add NaOH (Formation of Sodium 2-Chlorophenoxide) dissolve->deprotonate alkylate Add 1-Bromo-2-methylpropane deprotonate->alkylate reflux Heat at 80-90°C (4-6 hours) alkylate->reflux workup Aqueous Work-up (Water, Diethyl Ether Extraction) reflux->workup purify Purification (Vacuum Distillation or Chromatography) workup->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Chlorophenol 2-Chlorophenol NaOH + NaOH 2-Chlorophenol->NaOH Sodium 2-Chlorophenoxide Sodium 2-Chlorophenoxide NaOH->Sodium 2-Chlorophenoxide H2O + H₂O Sodium 2-Chlorophenoxide->H2O Phenoxide Sodium 2-Chlorophenoxide IsobutylBromide + 1-Bromo-2-methylpropane Phenoxide->IsobutylBromide Product This compound IsobutylBromide->Product NaBr + NaBr Product->NaBr

Caption: Mechanism of the Williamson ether synthesis for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • 1-Bromo-2-methylpropane is a flammable liquid and an irritant.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.

References

The Hypothesized Role of 1-Chloro-2-(2-methylpropoxy)benzene in Medicinal Chemistry: A Theoretical Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a comprehensive search of scientific literature and patent databases has not revealed specific medicinal chemistry applications, experimental protocols, or quantitative biological data for the compound 1-Chloro-2-(2-methylpropoxy)benzene. Therefore, this document presents a theoretical application note constructed from established principles in medicinal chemistry, including the roles of halogen and alkoxy substituents in drug design and the concept of bioisosterism. The protocols and data presented herein are hypothetical and intended to serve as a guide for potential future research.

Introduction

This compound is a substituted aromatic compound featuring a chlorine atom and an isobutoxy group on a benzene ring. The presence and ortho-relationship of these functional groups suggest potential utility as a scaffold or intermediate in the design of novel therapeutic agents. In medicinal chemistry, the introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Similarly, alkoxy groups can influence solubility, membrane permeability, and receptor affinity. This theoretical application note will explore the potential applications of this compound in drug discovery, propose synthetic and biological evaluation protocols, and visualize a hypothetical mechanism of action.

Potential Therapeutic Applications

Based on the structural motifs present in this compound, it is plausible to hypothesize its utility in the development of agents targeting a variety of diseases. The chloro- and alkoxy-substituted benzene ring is a common feature in many biologically active compounds.

Hypothetical Areas of Application:

  • Oncology: The scaffold could serve as a starting point for the synthesis of kinase inhibitors. The chlorine atom can form halogen bonds with the protein backbone, while the isobutoxy group can occupy hydrophobic pockets in the ATP-binding site.

  • Neuroscience: Derivatives could be explored as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The substituent pattern can influence selectivity and potency.

  • Infectious Diseases: The compound could be a precursor for novel antibacterial or antiviral agents. The lipophilicity imparted by the chloro and isobutoxy groups may enhance cell wall or viral envelope penetration.

Hypothetical Quantitative Data

To illustrate how data for a novel compound derived from this scaffold might be presented, the following table summarizes hypothetical inhibitory concentrations (IC50) against a panel of cancer cell lines.

Compound IDDerivative of this compoundTarget KinaseIC50 (nM)
Hypo-Comp-01 Amine substitution at the 4-positionEGFR50
Hypo-Comp-02 Sulfonamide substitution at the 4-positionVEGFR275
Hypo-Comp-03 Amide coupling at the 4-positionBRAF V600E120

Experimental Protocols

The following are hypothetical, yet standard, experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol

Synthesis of this compound:

  • Starting Material: 2-Chlorophenol.

  • Alkylation Reaction: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol

In Vitro Kinase Inhibition Assay (Hypothetical):

  • Kinase and Substrate Preparation: Prepare solutions of the target kinase (e.g., EGFR) and its corresponding substrate in kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (derived from this compound) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compound to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a derivative of this compound and a general experimental workflow for its evaluation.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->Receptor Tyrosine Kinase (RTK) Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start: 2-Chlorophenol Start: 2-Chlorophenol Alkylation Alkylation Start: 2-Chlorophenol->Alkylation Purification Purification Alkylation->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) In Vitro Kinase Assay In Vitro Kinase Assay Characterization (NMR, MS)->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Data Analysis (IC50) Data Analysis (IC50) Cell-Based Proliferation Assay->Data Analysis (IC50)

References

Application Notes and Protocols: 1-Chloro-2-(2-methylpropoxy)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(2-methylpropoxy)benzene is an aromatic compound containing a chloro group and an isobutoxy ether moiety. While direct and extensive documentation of its role as a key intermediate in the synthesis of marketed pharmaceuticals is limited in publicly available literature, its structural features suggest potential applications in the synthesis of various pharmaceutical scaffolds. The presence of a halogenated benzene ring and an ether linkage offers multiple reaction sites for derivatization, making it a potentially versatile building block in medicinal chemistry.

These application notes provide a detailed overview of the potential synthetic routes where this compound could be employed to generate more complex pharmaceutical intermediates. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the utility of this molecule in drug discovery and development.

Introduction to Synthetic Utility

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the chlorobenzene ring and the isobutoxy ether.

  • Chlorobenzene Moiety: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. It can also be a precursor for Grignard reagent formation or undergo nucleophilic aromatic substitution under specific conditions.

  • Isobutoxy Ether Group: The ether linkage is generally stable under many reaction conditions. The benzene ring is activated towards electrophilic aromatic substitution, with the isobutoxy group being an ortho-, para-director.

These reactive sites allow for the strategic elaboration of the molecule to build complex structures that could serve as intermediates for active pharmaceutical ingredients (APIs).

Potential Synthetic Applications and Protocols

Based on its structure, this compound can be envisioned as a precursor for various classes of compounds, including but not limited to biaryl compounds, substituted anilines, and other functionalized aromatic systems that are common motifs in pharmaceutical agents.

Synthesis of Biaryl Intermediates via Suzuki Coupling

Biaryl structures are prevalent in many pharmaceuticals. A plausible application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form substituted biphenyl compounds.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound catalyst Pd(PPh3)4 reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 2-(2-methylpropoxy)biphenyl Derivative catalyst->product base Na2CO3 base->catalyst solvent Toluene/H2O solvent->catalyst

Caption: Suzuki coupling of this compound.

Experimental Protocol: Synthesis of a 2-(2-methylpropoxy)biphenyl Derivative

  • To a dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Table 1: Representative Data for Suzuki Coupling

EntryArylboronic AcidProductYield (%)Purity (by HPLC)
1Phenylboronic acid2-(2-methylpropoxy)biphenyl85>98%
24-Methoxyphenylboronic acid4'-Methoxy-2-(2-methylpropoxy)biphenyl82>97%
33-Pyridylboronic acid3-(2-(2-methylpropoxy)phenyl)pyridine75>95%
Synthesis of Substituted Anilines via Buchwald-Hartwig Amination

Substituted anilines are crucial intermediates for a wide range of pharmaceuticals. The chloro group of this compound can be substituted with various amines through a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound catalyst Pd2(dba)3 reactant1->catalyst reactant2 Amine (R-NH2) reactant2->catalyst product N-Aryl-2-(2-methylpropoxy)aniline catalyst->product ligand Xantphos ligand->catalyst base Cs2CO3 base->catalyst solvent Toluene solvent->catalyst Workflow start Start with This compound reaction Functionalization Reaction (e.g., Cross-Coupling, Amination) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis intermediate Pharmaceutical Intermediate analysis->intermediate further_synthesis Further Synthetic Steps intermediate->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

Application Notes and Protocols: Investigating the Role of Chlorinated Benzene Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction: The Landscape of Chlorinated Benzene Derivatives in Agrochemicals

Chlorinated aromatic compounds are a cornerstone in the synthesis of a wide array of agrochemicals. The presence of a chlorine atom on a benzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or proteins in pests and weeds. This often translates to enhanced biological activity and efficacy.

While specific data on "1-Chloro-2-(2-methylpropoxy)benzene" is scarce, analysis of similar structures provides valuable context for its potential utility. This document will focus on analogous compounds to illustrate the principles of their application and to provide a framework for future research.

Case Study: Intermediates in Fungicide Synthesis

A structurally related concept is the use of chlorinated phenyl derivatives as precursors for complex fungicides. For instance, (Z)-1-chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene serves as a key intermediate in the synthesis of the broad-spectrum fungicide, epoxiconazole.[1] This highlights the role of chlorinated benzene moieties as building blocks for potent agricultural fungicides.

Logical Workflow for Fungicide Intermediate Synthesis and Application

The following diagram illustrates a generalized workflow from an intermediate to a final fungicidal product and its subsequent testing.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start Starting Materials (e.g., Chlorinated Benzene Derivative) intermediate Synthesis of Intermediate (e.g., 1-Chloro-2-substituted-benzene) start->intermediate active_ingredient Synthesis of Active Ingredient (e.g., Triazole Fungicide) intermediate->active_ingredient in_vitro In Vitro Assays (e.g., Fungal Growth Inhibition) active_ingredient->in_vitro Testing greenhouse Greenhouse Trials (on target crops) in_vitro->greenhouse field Field Trials (efficacy and crop safety) greenhouse->field registration Regulatory Approval field->registration Data Submission

Caption: Generalized workflow from a chemical intermediate to a commercial fungicide.

Case Study: Chlorophenoxy Herbicides

Another important class of agrochemicals bearing a chlorinated benzene ring are the chlorophenoxy herbicides. Compounds like Mecoprop (also known as MCPP) and MCPA are selective herbicides used to control broadleaf weeds.[2] These molecules, while structurally distinct from this compound, demonstrate the herbicidal potential of this chemical class.

  • Mecoprop: 2-(4-chloro-2-methylphenoxy)propanoic acid[2]

  • MCPA: (4-chloro-2-methylphenoxy)acetic acid[3]

The biological activity of these herbicides is often linked to their ability to mimic plant growth hormones, leading to uncontrolled growth and eventual death of the target weed species.

Experimental Protocol: Synthesis of a Chlorophenoxyacetic Acid Herbicide (Illustrative)

The following is a generalized protocol for the synthesis of a chlorophenoxyacetic acid derivative, illustrating a common synthetic route for this class of herbicides.

Objective: To synthesize a generic (chlorosubstituted-phenoxy)acetic acid.

Materials:

  • A substituted chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Suitable organic solvent (e.g., toluene)

Procedure:

  • Dissolve the substituted chlorophenol in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

  • Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.

  • Heat the mixture under reflux for several hours to facilitate the Williamson ether synthesis reaction.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude chlorophenoxyacetic acid product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the purified chlorophenoxyacetic acid.

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Quantitative Data on Related Compounds

While no specific data for this compound is available, the table below summarizes key properties of related agrochemical compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Application
Mecoprop93-65-2C₁₀H₁₁ClO₃214.64Herbicide[2]
MCPA94-74-6C₉H₉ClO₃200.62Herbicide[3]
(1-Chloro-2-methylpropyl)benzene936-26-5C₁₀H₁₃Cl168.66Chemical Intermediate[4][5]

Signaling Pathways and Mechanisms of Action (Hypothetical)

Should this compound exhibit biological activity, its mechanism of action would depend on its ultimate structural class. For instance, if developed into a fungicide, it might target specific enzymes in the fungal cell wall or membrane biosynthesis pathways. If developed as a herbicide, it could potentially interfere with plant hormone signaling or essential amino acid synthesis.

The diagram below illustrates a hypothetical signaling pathway that a novel herbicide might disrupt.

G cluster_pathway Hypothetical Herbicide Action Pathway herbicide Novel Herbicide (e.g., derivative of This compound) receptor Target Receptor/ Enzyme herbicide->receptor Binds and Inhibits signaling Signaling Cascade receptor->signaling Blocks Signal response Physiological Response (e.g., Amino Acid Synthesis) signaling->response Prevents Response death Weed Death response->death Leads to

Caption: Hypothetical mechanism of action for a novel herbicide.

Conclusion and Future Directions

The exploration of novel chlorinated benzene derivatives like this compound for agrochemical applications remains a viable area of research. While direct evidence for this specific compound is lacking, the established success of structurally related molecules in both fungicide and herbicide development provides a strong rationale for further investigation. Future research should focus on the synthesis of this compound and its analogues, followed by systematic screening for biological activity against a range of plant pathogens and weed species. Understanding the structure-activity relationships will be crucial in optimizing these molecules for potential commercial development as next-generation agrochemicals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, a key intermediate in various pharmaceutical and chemical manufacturing processes. The document outlines a robust synthetic protocol based on the Williamson ether synthesis, including reaction optimization, safety considerations, and detailed experimental procedures.

Synthetic Strategy: Williamson Ether Synthesis

The recommended method for the large-scale synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific application, 2-chlorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an isobutyl halide (e.g., isobutyl bromide) to yield the target ether. This method is widely used in industrial synthesis due to its reliability and broad scope.[1]

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. For a successful large-scale synthesis with high yields, it is crucial to use a primary alkyl halide like isobutyl bromide to minimize competing elimination reactions.[1]

Role of Phase-Transfer Catalysis

To enhance the reaction rate and efficiency, particularly on an industrial scale, the use of a phase-transfer catalyst (PTC) is highly recommended. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. This overcomes the immiscibility of the reactants and can lead to increased yields and reduced reaction times.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound under various conditions. These values are based on typical yields for Williamson ether synthesis and may vary depending on the specific equipment and purity of reagents used.[1]

Table 1: Reaction Parameters and Expected Yields

ParameterStandard ConditionsPTC Conditions
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Solvent TolueneToluene/Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (1-5 mol%)
Temperature 80-100°C60-80°C
Reaction Time 6-8 hours2-4 hours
Expected Yield 75-85%90-98%
Purity (crude) ~90%>95%

Table 2: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-ChlorophenolC₆H₅ClO128.56174-176
Isobutyl BromideC₄H₉Br137.0291-93
This compoundC₁₀H₁₃ClO184.66(Not available)

Experimental Protocols

Safety Precautions
  • 2-Chlorophenol: Corrosive and toxic. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation. Keep away from heat, sparks, and open flames.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

Large-Scale Synthesis Protocol (with Phase-Transfer Catalysis)

This protocol is designed for a multi-liter scale synthesis in a suitable batch reactor.

Materials:

  • 2-Chlorophenol

  • Isobutyl Bromide

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Glass-lined or stainless steel batch reactor with overhead stirrer, condenser, and temperature probe.

  • Addition funnel

  • Separatory funnel (for work-up)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with 2-chlorophenol and toluene. Begin stirring.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution to the reactor via the addition funnel. An exothermic reaction will occur; maintain the temperature below 40°C using a cooling bath if necessary.

  • Catalyst Addition: Add the tetrabutylammonium bromide to the reaction mixture.

  • Alkyl Halide Addition: Slowly add the isobutyl bromide to the reactor.

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a large separatory funnel.

    • Add deionized water and shake. Separate the aqueous layer.

    • Wash the organic layer with deionized water.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase using a rotary evaporator to remove the toluene.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Signaling Pathway: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide + OH⁻ Hydroxide_Ion OH⁻ Water H₂O Product This compound 2-Chlorophenoxide->Product + Isobutyl Bromide Isobutyl_Bromide Isobutyl Bromide Bromide_Ion Br⁻

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Workflow

Synthesis_Workflow Start Reactor_Charging Charge Reactor: - 2-Chlorophenol - Toluene Start->Reactor_Charging Base_Addition Add 50% NaOH (aq) Reactor_Charging->Base_Addition Catalyst_Addition Add TBAB Base_Addition->Catalyst_Addition Alkyl_Halide_Addition Add Isobutyl Bromide Catalyst_Addition->Alkyl_Halide_Addition Reaction Heat to 60-80°C (2-4 hours) Alkyl_Halide_Addition->Reaction Cooling Cool to Room Temp. Reaction->Cooling Workup Aqueous Work-up: - Water Wash - Brine Wash Cooling->Workup Drying Dry with MgSO₄ Workup->Drying Filtration Filter Drying->Filtration Solvent_Removal Rotary Evaporation Filtration->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure Product Purification->Final_Product

Caption: Large-Scale Synthesis Workflow.

Logical Relationships: Optimization Factors

Optimization_Factors cluster_factors Key Optimization Factors Yield_Purity High Yield & Purity Base Base Selection (e.g., NaOH, K₂CO₃) Base->Yield_Purity Solvent Solvent Choice (e.g., Toluene, DMF) Solvent->Yield_Purity Temperature Reaction Temperature Temperature->Yield_Purity Catalyst Phase-Transfer Catalyst (e.g., TBAB) Catalyst->Yield_Purity Stoichiometry Reactant Stoichiometry Stoichiometry->Yield_Purity

Caption: Factors Affecting Synthesis Optimization.

References

1-Chloro-2-(2-methylpropoxy)benzene: Exploring its Potential as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-chloro-2-isobutoxybenzene, is an aromatic compound featuring a chlorine atom and an isobutoxy group attached to a benzene ring. This unique substitution pattern presents intriguing possibilities for its application as a foundational component in the synthesis of advanced materials. The presence of a reactive chlorine atom allows for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the isobutoxy group influences the solubility, processability, and solid-state packing of resulting materials. This application note provides a prospective overview of the potential applications of this compound in the development of functional polymers and small molecules for the fields of organic electronics and photonics. While specific experimental data for this exact molecule is limited in public literature, this document outlines general protocols for key synthetic transformations that are applicable to this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is essential for designing reaction conditions and for predicting the properties of derived materials.

PropertyThis compound(1-Chloro-2-methylpropyl)benzene1-Chloro-4-(2-methylpropyl)benzene
Molecular Formula C₁₀H₁₃ClOC₁₀H₁₃ClC₁₀H₁₃Cl
Molecular Weight 184.66 g/mol 168.66 g/mol 168.66 g/mol
Appearance Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
LogP Not specified3.74.6
CAS Number Not specified936-26-561658-88-6

Table 1. Physicochemical Properties of this compound and Related Isomers.

Potential Applications in Materials Science

The structure of this compound suggests its utility as a building block for a variety of functional materials. The chloro-substituent serves as a handle for well-established cross-coupling chemistries, which are fundamental to the synthesis of conjugated polymers and complex organic molecules.

Functional Polymers for Organic Electronics

The development of novel organic semiconductors is a rapidly growing field. By leveraging cross-coupling reactions, this compound can be incorporated into polymer backbones. The isobutoxy side chain can enhance the solubility of these polymers in common organic solvents, facilitating their processing from solution for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A general workflow for the synthesis of a functional polymer from this compound is depicted below.

G cluster_synthesis Polymer Synthesis Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B D Polymerization B->D C Comonomer (e.g., Diboronic ester) C->B E Purification D->E F Characterization E->F G Functional Polymer F->G

Caption: General workflow for polymer synthesis.

Small Molecules for Optoelectronic Applications

The core structure of this compound can also be functionalized to create novel small molecules for optoelectronic applications. For instance, coupling with appropriate aromatic boronic acids or amines can lead to the synthesis of new host materials for phosphorescent OLEDs or thermally activated delayed fluorescence (TADF) emitters. The isobutoxy group can play a crucial role in preventing aggregation-caused quenching of luminescence in the solid state.

Key Synthetic Protocols

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This reaction would enable the coupling of the this compound core with a variety of aryl or vinyl boronic acids or esters.

General Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

G cluster_suzuki Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Catalyst Pd Catalyst + Base Start->Catalyst Add Reaction Heating under Inert Atmosphere Catalyst->Reaction Product Coupled Product Reaction->Product

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This would be a key step in creating materials for applications such as hole-transport layers in OLEDs.

General Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to a temperature between 80 and 110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Reactants This compound + Amine CatalystSystem Pd Precatalyst + Ligand + Base Reactants->CatalystSystem Combine ReactionCond Heating in Aprotic Solvent CatalystSystem->ReactionCond FinalProduct Arylamine Product ReactionCond->FinalProduct

Caption: Buchwald-Hartwig amination workflow.

Conclusion

This compound holds significant promise as a versatile building block for the creation of novel organic materials. Its reactive chlorine site, combined with the solubilizing and sterically influential isobutoxy group, makes it an attractive candidate for the synthesis of functional polymers and small molecules with tailored optoelectronic properties. While direct experimental data for this specific molecule is scarce, the established synthetic methodologies for aryl chlorides, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a clear roadmap for its derivatization. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully unlock its potential in materials science.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-Chloro-2-(2-methylpropoxy)benzene. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark color. What are the likely impurities?

A1: Dark coloration in crude this compound often indicates the presence of unreacted 2-chlorophenol and potential oxidation byproducts. Phenols are susceptible to air oxidation, which can form colored impurities. Inadequate quenching of the base used in the synthesis can also contribute to side reactions and coloration.

Q2: After aqueous workup, I'm struggling with emulsion formation. How can I break it?

A2: Emulsion formation is common when working with ethers and aqueous solutions. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component.

  • Let the mixture stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.

Q3: What are the expected boiling points for this compound?

A3: The boiling point can vary significantly with pressure. While specific data for this compound is limited, a related compound, 1-Chloro-2-(2,2-dimethylpropoxy)benzene, has a reported boiling point of 113-115 °C at 13 Torr.[1] Extrapolating from this, the atmospheric boiling point will be considerably higher. It is recommended to perform distillation under reduced pressure to prevent thermal decomposition.

Q4: My final product shows a broad peak in the NMR spectrum. What could be the cause?

A4: A broad peak, particularly in the aromatic region, could indicate the presence of residual phenolic impurities (unreacted 2-chlorophenol). Acidic protons from the phenol can broaden other signals. To confirm, you can perform a D2O shake with your NMR sample. If the broad peak disappears or sharpens, it is likely due to an exchangeable proton from the phenol. The presence of residual solvent can also lead to the appearance of unexpected peaks.

Q5: I suspect my product is wet. What is the best way to dry it?

A5: Ethers can retain a significant amount of water.[2] For effective drying of this compound, use an anhydrous inorganic drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). For extremely dry solvent, molecular sieves can be used.[3][4] It is crucial to ensure the drying agent is removed by filtration before proceeding to distillation.

Purification Protocols

Experimental Protocol: Distillation

Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.

Procedure:

  • Ensure the crude product has been thoroughly washed to remove salts and dried over an appropriate drying agent (e.g., anhydrous MgSO4).

  • Filter off the drying agent.

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Apply a vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at a constant temperature. For a related compound, the boiling point is 113-115 °C at 13 Torr.[1] The exact boiling point for your compound may vary.

  • Monitor the purity of the collected fractions by TLC or GC.

Experimental Protocol: Column Chromatography

For small-scale purification or removal of highly polar impurities, column chromatography can be employed.

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

ParameterValueSource
Molecular FormulaC11H15ClO[1]
Molecular Weight198.69 g/mol [1]
Boiling Point113-115 °C (at 13 Torr) for a related compound[1]
Density (predicted)1.037 g/cm³[1]

Visual Guides

PurificationWorkflow cluster_synthesis Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude this compound Wash Wash with Base (e.g., NaOH) Crude->Wash Remove Phenol Brine Wash with Brine Wash->Brine Break Emulsion Dry Dry (e.g., MgSO4) Brine->Dry Remove Water Distill Vacuum Distillation Dry->Distill Primary Method Chromatography Column Chromatography Dry->Chromatography Alternative Pure Pure Product Distill->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Problem Low Purity or Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Emulsion during Workup Problem->Cause2 Cause3 Inefficient Distillation Problem->Cause3 Cause4 Product Decomposition Problem->Cause4 Solution1 Optimize reaction conditions Cause1->Solution1 Solution2 Add brine, filter through Celite Cause2->Solution2 Solution3 Use a Vigreux column, check vacuum Cause3->Solution3 Solution4 Use lower distillation temperature (vacuum) Cause4->Solution4

Caption: Troubleshooting guide for purification issues.

References

Technical Support Center: Recrystallization of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1-Chloro-2-(2-methylpropoxy)benzene and require guidance on purification via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for this compound?

A1: The initial and most critical step is to determine the physical state of your compound at room temperature. If this compound is a solid, you can proceed with selecting a single solvent or a solvent system for recrystallization. If it is an oil, standard recrystallization may be challenging, and alternative purification methods like chromatography or distillation should be considered. However, crystallization from a very non-polar solvent at low temperatures might still be an option.

Q2: I cannot find the melting point for this compound. How does this affect solvent selection?

A2: The absence of a known melting point suggests that the compound may be a liquid at room temperature. Structurally similar compounds, such as 1-Chloro-2-(2,2-dimethylpropoxy)benzene and Benzene, 1-chloro-2-(1-methylpropoxy)-, have reported boiling points, further indicating a likely liquid state. For a successful recrystallization, the compound must be a solid that can be dissolved in a hot solvent and then precipitate upon cooling. If your compound is a liquid, you will not be able to perform a traditional recrystallization.

Q3: What are the key characteristics of a good recrystallization solvent?

A3: An ideal recrystallization solvent should:

  • Not react with the compound to be purified.

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely when the solvent is heated to its boiling point.

  • Yield a large number of crystals of the purified compound upon cooling.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point lower than the melting point of the compound to be purified to prevent "oiling out".

Q4: What does it mean if my compound "oils out" during recrystallization?

A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the formation of a liquid phase (an oil) instead of crystals upon cooling. To avoid this, select a solvent with a boiling point lower than the melting point of your compound.

Q5: Can I use a solvent mixture for recrystallization?

A5: Yes, a two-solvent system can be very effective, especially when no single solvent is ideal. This typically involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

Issue Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough to dissolve the compound.Try a more polar solvent. Refer to the Solvent Properties table below.
Compound dissolves in cold solvent. The solvent is too polar and dissolves the compound too readily.Try a less polar solvent.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble even in the cold solvent.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the liquid level. Cool the solution in an ice bath. If using a solvent mixture, add a little more of the "poor" solvent.
Very few crystals are recovered. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use less solvent initially to ensure a saturated solution. Cool the solution for a longer period or at a lower temperature.
The compound "oils out". The boiling point of the solvent is higher than the melting point of the compound. The rate of cooling is too fast.Select a solvent with a lower boiling point. Allow the solution to cool more slowly. Add more solvent to the mixture.
Colored impurities are present in the crystals. The impurities were not removed during the recrystallization process.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation: Recrystallization Solvent Properties

The following table provides a list of common laboratory solvents, ordered by increasing polarity, that can be tested for the recrystallization of this compound. Given the structure of the target compound (an aryl ether with a chloro substituent), solvents of low to moderate polarity are likely to be the most successful.

Solvent Boiling Point (°C) Polarity Index Notes
n-Hexane690.1A good starting point for non-polar compounds.
Cyclohexane810.2Similar to hexane, but with a slightly higher boiling point.
Toluene1112.4May be a good candidate due to the aromatic nature of the target compound.
Diethyl Ether352.8Very volatile and flammable. Use with caution.
Dichloromethane403.1A versatile solvent, but can be difficult to remove completely.
Ethyl Acetate774.4A moderately polar solvent that is often a good choice.
Acetone565.1A polar aprotic solvent.
Isopropanol823.9A polar protic solvent.
Ethanol784.3Often used in combination with water.
Methanol655.1A highly polar protic solvent.
Water10010.2Unlikely to be a good solvent on its own due to the non-polar nature of the benzene ring.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add a few drops of the selected solvent and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the compound just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of pure-looking crystals.

  • Repeat this process with a range of solvents from the table above to identify the most suitable one.

Mandatory Visualization

Recrystallization_Workflow cluster_0 Preliminary Assessment cluster_1 Solvent Screening cluster_2 Recrystallization & Analysis start Start with Crude This compound is_solid Is the compound a solid at room temperature? start->is_solid liquid Compound is a liquid. Consider alternative purification (Distillation, Chromatography) is_solid->liquid No solid Compound is a solid. is_solid->solid Yes select_solvent Select a test solvent (start with low polarity) solid->select_solvent test_solubility Test solubility: - Sparingly soluble at RT? - Soluble when hot? select_solvent->test_solubility good_solvent Potential Solvent Identified test_solubility->good_solvent Yes bad_solvent Inappropriate Solvent test_solubility->bad_solvent No recrystallize Perform Recrystallization good_solvent->recrystallize bad_solvent->select_solvent Select another solvent analyze Analyze Crystals (Melting Point, Spectroscopy) recrystallize->analyze pure Pure Compound analyze->pure Purity Confirmed impure Further Purification Needed analyze->impure Impurities Present impure->select_solvent Re-evaluate solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Recrystallization start Recrystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound Oils Out issue->oiling_out Oiling Out low_yield Low Crystal Yield issue->low_yield Low Yield colored_crystals Crystals are Colored issue->colored_crystals Colored sol_no_crystals Solution: - Concentrate solution - Add seed crystal - Scratch flask - Cool further no_crystals->sol_no_crystals sol_oiling_out Solution: - Use lower boiling solvent - Cool slowly - Add more solvent oiling_out->sol_oiling_out sol_low_yield Solution: - Use less solvent - Cool for longer/colder low_yield->sol_low_yield sol_colored_crystals Solution: - Use activated charcoal colored_crystals->sol_colored_crystals

Caption: Troubleshooting common issues in recrystallization.

Technical Support Center: Purifying 1-Chloro-2-(2-methylpropoxy)benzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the column chromatography purification of 1-Chloro-2-(2-methylpropoxy)benzene. It includes recommended starting conditions, troubleshooting advice for common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound relevant to its purification?

This compound is a moderately polar aromatic ether. The presence of the chlorine atom and the ether linkage increases its polarity compared to a simple benzene ring, but the isobutyl group provides significant nonpolar character. This moderate polarity dictates the choice of stationary and mobile phases for effective chromatographic separation.

Q2: What is the recommended stationary phase for the purification of this compound?

For normal-phase column chromatography, silica gel is the most common and recommended stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice for compounds of this nature.[1] The slightly acidic nature of silica gel is typically not problematic for this ether, but if compound degradation is suspected, deactivated silica gel can be an option.[2]

Q3: How do I select an appropriate mobile phase (eluent)?

The key is to find a solvent system that provides a good separation between your target compound and any impurities. A common approach is to use a mixture of a nonpolar solvent and a slightly more polar solvent.[3] For this compound, a mixture of hexane (or heptane) and ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.3-0.4 for the desired compound to ensure good separation on the column.[2][4]

Q4: Can I use a solvent gradient for the elution?

Yes, a solvent gradient can be very effective, especially if your sample contains impurities with a wide range of polarities. You can start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent. This will elute the nonpolar impurities first, followed by your target compound, and finally the more polar impurities.

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the amount of the polar solvent (e.g., decrease the percentage of ethyl acetate in hexane).
Poor separation between the desired compound and an impurity. The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity. Changing the stationary phase (e.g., from silica to alumina) could also be an option.[5]
The collected fractions are very dilute. Too much solvent was used for elution, or the column diameter is too large for the sample size.Use a smaller column diameter. Concentrate the fractions before analysis. In the future, use a column with a diameter appropriate for the amount of material being separated.
The compound appears to have decomposed on the column. The compound may be sensitive to the acidic nature of the silica gel.Perform a stability test on a small amount of the compound with silica gel before running the full column.[2] If it is unstable, consider using deactivated (neutral) silica gel or alumina.
Irregular band shapes (tailing or streaking). The sample was not loaded properly in a narrow band. The column was not packed uniformly. The sample is not fully soluble in the mobile phase.Ensure the sample is dissolved in a minimum amount of solvent and loaded carefully onto the top of the column in a thin, even band.[6] Take care to pack the column homogeneously to avoid channels. Consider dry loading the sample if solubility is an issue.[6]

Experimental Workflow

The following diagram outlines the general workflow for developing a column chromatography purification method for this compound.

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification cluster_3 Analysis TLC 1. TLC Analysis (e.g., Hexane/Ethyl Acetate) Optimize 2. Optimize Solvent System (Aim for Rf ~0.3-0.4) TLC->Optimize Adjust solvent ratio Pack 3. Pack Column (Slurry packing with silica gel) Optimize->Pack Equilibrate 4. Equilibrate Column (with initial mobile phase) Pack->Equilibrate Load 5. Load Sample (Wet or dry loading) Equilibrate->Load Elute 6. Elute (Isocratic or gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC, GC-MS, etc.) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

This guide provides a solid foundation for the successful purification of this compound. Remember that these are starting recommendations, and optimization may be necessary based on the specific impurities present in your sample.

References

Optimizing reaction yield for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction yield for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific synthesis, it entails the reaction of 2-chlorophenol with a 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base.

Q2: What are the starting materials for this synthesis?

A2: The primary starting materials are 2-chlorophenol and a 2-methylpropene derivative with a good leaving group, such as 1-bromo-2-methylpropane or 1-iodo-2-methylpropane. A base is also required to deprotonate the phenol.

Q3: Why is the Williamson ether synthesis preferred for this transformation?

A3: The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[1] It is particularly well-suited for the synthesis of unsymmetrical ethers like this compound. The reaction generally proceeds via an S(_N)2 mechanism, which allows for predictable stereochemistry if chiral centers are present.[1]

Q4: Are there any alternative synthetic routes?

A4: While the Williamson ether synthesis is the most direct approach, other methods for forming aryl ethers exist, such as the Ullmann condensation. However, the Williamson synthesis is often preferred due to its milder reaction conditions and broader substrate scope.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 2-chlorophenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.
Low reaction temperature.Increase the reaction temperature, typically in the range of 60-100 °C.
Poor quality of the alkyl halide.Use a freshly distilled or high-purity alkyl halide. Iodides are generally more reactive than bromides or chlorides.
Inappropriate solvent.Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.
Presence of Unreacted 2-Chlorophenol Insufficient amount of base or alkyl halide.Use a slight excess (1.1-1.2 equivalents) of the base and alkyl halide.
Short reaction time.Increase the reaction time and monitor the reaction progress by TLC or GC.
Formation of Side Products Elimination: Formation of 2-methylpropene from the alkyl halide.This is more likely with secondary or tertiary alkyl halides. Since 1-bromo-2-methylpropane is a primary halide, this should be minimal. However, using a less sterically hindered base or lower reaction temperatures can mitigate this.
C-Alkylation: Alkylation on the benzene ring instead of the oxygen atom.This can occur with phenoxides. Using less polar solvents might favor O-alkylation.
Hydrolysis of the alkyl halide. Ensure anhydrous reaction conditions. Dry the solvent and glassware thoroughly before use.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to break the emulsion.
Co-distillation of product and solvent.If using a high-boiling solvent like DMF, ensure its complete removal under reduced pressure before distillation of the product.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chlorophenol

  • 1-Bromo-2-methylpropane

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 2-Chlorophenol:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF.

    • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

    • Stir the mixture at room temperature for 30-60 minutes, or until the gas evolution ceases, to form the sodium 2-chlorophenoxide.

  • Ether Formation:

    • To the solution of the phenoxide, add 1-bromo-2-methylpropane (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Optimal conditions may vary and should be determined experimentally.

ParameterValue
Reactant Ratio (2-chlorophenol : Base : Alkyl Halide) 1 : 1.1-1.2 : 1.1-1.2
Solvent Anhydrous DMF or Acetonitrile
Base NaH, K₂CO₃, NaOH, KOH
Reaction Temperature 60 - 100 °C
Reaction Time 4 - 24 hours
Typical Yield 70 - 90% (highly dependent on conditions)

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-Chlorophenol 2-Chlorophenol 2-Chlorophenoxide 2-Chlorophenoxide 2-Chlorophenol->2-Chlorophenoxide Deprotonation Base Base Base->2-Chlorophenoxide 1-Bromo-2-methylpropane 1-Bromo-2-methylpropane This compound This compound 1-Bromo-2-methylpropane->this compound 2-Chlorophenoxide->this compound SN2 Attack

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

experimental_workflow start Start deprotonation Deprotonation of 2-Chlorophenol with Base start->deprotonation ether_formation Addition of 1-Bromo-2-methylpropane and Heating deprotonation->ether_formation workup Aqueous Workup (Quenching, Extraction, Washing) ether_formation->workup purification Purification (Distillation or Chromatography) workup->purification product Pure Product purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic start Reaction Outcome low_yield Low Yield start->low_yield side_products Side Products start->side_products good_yield Good Yield start->good_yield check_base Check Base Strength and Stoichiometry low_yield->check_base Unreacted Phenol? check_temp_time Increase Temperature or Reaction Time low_yield->check_temp_time Slow Reaction? check_reagents Check Reagent Purity low_yield->check_reagents No Reaction? check_elimination Consider E2 Elimination side_products->check_elimination Alkene Detected? check_c_alkylation Check for C-Alkylation side_products->check_c_alkylation Isomeric Product?

Caption: Decision tree for troubleshooting common synthesis issues.

References

Identification of side products in 1-Chloro-2-(2-methylpropoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether.[1]

Q2: What are the common side products in this synthesis?

The primary side products in the synthesis of this compound arise from two main competing reactions:

  • C-alkylation: The isobutyl group attaches directly to the benzene ring of 2-chlorophenol instead of the oxygen atom. This results in the formation of various isomers of isobutyl-2-chlorophenol.[2]

  • Elimination (E2): The isobutyl halide can undergo elimination in the presence of the basic phenoxide to form isobutylene gas. This is more likely if reaction conditions are not optimized.

Q3: What factors influence the formation of side products?

Several factors can influence the ratio of the desired O-alkylation product to the undesired side products:

  • Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making it less available for O-alkylation and thus promoting C-alkylation.[2]

  • Base/Counter-ion: The choice of base used to deprotonate the 2-chlorophenol can play a role.

  • Temperature: Higher temperatures can favor the elimination side reaction.

  • Nature of the Alkylating Agent: While isobutyl bromide is a primary halide, which favors SN2, steric hindrance can still be a factor.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound - Incomplete reaction. - Predominance of side reactions (C-alkylation or elimination). - Loss of product during workup and purification.- Ensure complete deprotonation of 2-chlorophenol by using a slight excess of a strong base. - Optimize reaction conditions to favor O-alkylation (see below). - Carefully perform extraction and purification steps.
High percentage of C-alkylated side products - Use of a protic solvent. - Inappropriate choice of base.- Switch to a polar aprotic solvent such as DMF or DMSO.[2] - Consider using a base with a larger cation to favor O-alkylation.
Formation of isobutylene gas (elimination) - High reaction temperature. - Use of a sterically hindered base.- Maintain a moderate reaction temperature. - Use a non-hindered base for deprotonation.
Difficulty in separating the desired product from C-alkylated isomers - Similar polarities of the O-alkylated and C-alkylated products.- Employ fractional distillation under reduced pressure. - Utilize column chromatography with a suitable solvent system. Gradient elution may be necessary to achieve good separation.

Experimental Protocols

A general experimental procedure for the Williamson ether synthesis of this compound is as follows. Note that optimization of specific parameters may be required.

Materials:

  • 2-Chlorophenol

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Isobutyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol in anhydrous DMF.

  • Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at 0 °C. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.

  • Add isobutyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Reaction Pathways

Reaction_Pathways Reactants 2-Chlorophenol + Isobutyl Bromide O_Alkylation This compound (Desired Product) Reactants->O_Alkylation O-Alkylation (SN2) C_Alkylation C-Alkylated Isomers Reactants->C_Alkylation C-Alkylation Elimination Isobutylene Reactants->Elimination Elimination (E2) Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze product mixture (TLC, GC-MS, NMR) Start->Analysis High_C_Alkylation High C-Alkylation? Analysis->High_C_Alkylation High_Elimination High Elimination? Analysis->High_Elimination Unreacted_Starting_Material Unreacted Starting Material? Analysis->Unreacted_Starting_Material Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) High_C_Alkylation->Change_Solvent Yes Purify Optimize Purification (Fractional Distillation / Column Chromatography) High_C_Alkylation->Purify No Lower_Temp Lower Reaction Temperature High_Elimination->Lower_Temp Yes High_Elimination->Purify No Increase_Base_Time Increase Deprotonation Time / Use Stronger Base Unreacted_Starting_Material->Increase_Base_Time Yes Unreacted_Starting_Material->Purify No Change_Solvent->Purify Lower_Temp->Purify Increase_Base_Time->Purify

References

Technical Support Center: Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Chloro-2-(2-methylpropoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chlorophenoxide (the conjugate base of 2-chlorophenol) acts as the nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) to form the desired ether.

Q2: What are the starting materials and reagents for the Williamson ether synthesis of this compound?

A2: The key starting materials are 2-chlorophenol and an isobutyl halide, such as isobutyl bromide or isobutyl chloride. A base is required to deprotonate the 2-chlorophenol to form the more nucleophilic phenoxide. Common bases for this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[4] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2]

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: A significant side reaction in the Williamson ether synthesis is the elimination of the alkyl halide, which is more likely to occur with secondary or tertiary alkyl halides.[3] Since isobutyl bromide is a primary alkyl halide, the elimination side reaction is less favored but can still occur, especially at higher temperatures. Another potential side reaction is the C-alkylation of the phenoxide, where the isobutyl group attaches to the benzene ring instead of the oxygen atom, although O-alkylation is generally favored.[4]

Q4: How can I purify the crude this compound product?

A4: Purification of the final product can typically be achieved through a combination of techniques. An initial workup with an aqueous base wash will remove unreacted 2-chlorophenol. The crude product can then be purified by distillation, taking advantage of the difference in boiling points between the product and any remaining starting materials or byproducts.[5][6] For higher purity, column chromatography or recrystallization (if the product is a solid at a certain temperature) can be employed.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete deprotonation of 2-chlorophenol. 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Presence of water in the reaction mixture.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and of high purity. 2. Use a more reactive isobutyl halide (iodide > bromide > chloride). 3. Gradually increase the reaction temperature, monitoring for side product formation. A typical range is 50-100°C.[1] 4. Extend the reaction time and monitor the progress using TLC or GC. 5. Ensure all glassware is dry and use anhydrous solvents.
Presence of Unreacted 2-Chlorophenol 1. Insufficient base. 2. Incomplete reaction.1. Use a slight excess of the base (1.1-1.2 equivalents). 2. Increase reaction time or temperature. 3. During workup, wash the organic layer with an aqueous NaOH solution to remove the acidic phenol.
Presence of Isobutene (from elimination) 1. Reaction temperature is too high. 2. Use of a sterically hindered base.1. Lower the reaction temperature. 2. Use a less sterically hindered base like NaOH or KOH.
Product is Contaminated with a High-Boiling Impurity 1. C-alkylation side product. 2. Impurities in the starting materials.1. Purify the product using column chromatography. 2. Ensure the purity of starting materials before the reaction.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Isobutyl bromide

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous DMF.

  • Add sodium hydroxide pellets (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 2-chlorophenoxide.

  • To this mixture, add isobutyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 1M NaOH (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Data Presentation: Representative Yield and Purity

The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound.

Run Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaOHDMF8067595
2KOHDMSO8067896
3NaHTHF6588598
4NaOHDMF10046590 (minor elimination byproduct)
5K₂CO₃Acetonitrile80127094

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 2-Chlorophenol + Isobutyl Bromide Reaction Williamson Ether Synthesis (Heating) Reactants->Reaction Base_Solvent Base (e.g., NaOH) Solvent (e.g., DMF) Base_Solvent->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Workup Evaluate Workup Procedure Start->Check_Workup Optimize_Purification Optimize Purification Start->Optimize_Purification Improve_Yield Adjust Stoichiometry, Temperature, or Time Check_Reaction_Conditions->Improve_Yield Improve_Purity Modify Washing Steps or Purification Method Check_Workup->Improve_Purity Optimize_Purification->Improve_Purity

Caption: Decision-making process for troubleshooting synthesis issues.

References

Long-term storage and handling of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting for experiments involving 1-Chloro-2-(2-methylpropoxy)benzene.

Disclaimer: this compound is a specialized chemical with limited publicly available data. Therefore, the information provided below is based on the general properties of structurally related compounds, such as chlorobenzenes and aromatic ethers. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1] Store the compound away from direct sunlight, heat, and sources of ignition.[1]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, as these can lead to vigorous reactions.[1] It is also advisable to store it separately from strong acids and bases, as aromatic ethers can undergo cleavage under harsh acidic conditions.[1][2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific data is unavailable, degradation could potentially occur through two main pathways based on its structure:

  • Ether Cleavage: Under strong acidic conditions and elevated temperatures, the ether bond can be cleaved.[1][2]

  • Reactions on the Aromatic Ring: The chloro-substituted benzene ring can undergo various electrophilic aromatic substitution reactions.[3][4][5][6]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Standard laboratory PPE is required. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the compound should be performed in a well-ventilated fume hood.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Side Products in Reaction Contamination of starting material.Verify the purity of your this compound using techniques like NMR or GC-MS before use.
Reaction with atmospheric moisture or oxygen.Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Degradation of the compound.If the compound has been stored for an extended period or under improper conditions, consider re-purification or using a fresh batch.
Low Reaction Yield Incomplete reaction.Monitor the reaction progress using TLC or another appropriate analytical method. Consider extending the reaction time or adjusting the temperature if necessary.
Sub-optimal reaction conditions.Based on the reactivity of aromatic ethers and chlorobenzenes, ensure your chosen reagents and catalysts are appropriate for the desired transformation. The ether group is an activating group for electrophilic aromatic substitution, directing to the ortho and para positions.[3]
Inconsistent Experimental Results Variability in reagent quality.Use reagents from the same batch for a series of experiments to minimize variability.
Changes in ambient lab conditions (temperature, humidity).Document and control environmental parameters as much as possible during your experiments.

Experimental Protocols

General Protocol for Electrophilic Aromatic Substitution (Example: Nitration)

This is a generalized protocol and must be adapted and optimized for your specific experimental goals.

Materials:

  • This compound

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography.

Visualizations

Logical Relationship for Storage and Handling

G cluster_storage Long-Term Storage cluster_handling Handling Precautions storage_conditions Cool, Dry, Well-Ventilated Area sealed_container Tightly Sealed Container storage_conditions->sealed_container maintain integrity ppe Appropriate PPE storage_conditions->ppe leads to avoid_light_heat Away from Light & Heat sealed_container->avoid_light_heat prevent degradation fume_hood Use Fume Hood ppe->fume_hood ensures safety avoid_incompatibles Avoid Incompatible Materials fume_hood->avoid_incompatibles prevents reactions G cluster_degradation Potential Degradation Pathways cluster_products Resulting Products main_compound This compound ether_cleavage Ether Cleavage main_compound->ether_cleavage Strong Acid / Heat ring_reaction Electrophilic Aromatic Substitution main_compound->ring_reaction Electrophiles phenol_derivative Chlorinated Phenol Derivative ether_cleavage->phenol_derivative substituted_benzene Substituted Benzene Derivative ring_reaction->substituted_benzene G start Start: Dissolve Reactant reaction Reaction with Electrophile start->reaction quench Quench Reaction reaction->quench extraction Workup & Extraction quench->extraction purification Purification extraction->purification end End: Purified Product purification->end

References

Technical Support Center: Purification of 2-Chlorophenol Product Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chlorophenol from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted 2-chlorophenol?

A1: The primary methods for removing unreacted 2-chlorophenol from a product mixture include adsorption, chromatography, solvent extraction, distillation, and membrane filtration. The choice of method depends on factors such as the concentration of 2-chlorophenol, the desired purity of the final product, the chemical properties of the product, and the scale of the experiment.

Q2: How do I choose the best adsorbent for my application?

A2: The selection of an adsorbent depends on the specific requirements of your experiment. Activated carbon is a versatile and widely used adsorbent with a high capacity for many organic compounds.[1][2] For enhanced performance, consider the adsorbent's pore size, surface area, and surface chemistry. The efficiency of different adsorbents can be compared using parameters like adsorption capacity and removal percentage under specific experimental conditions.

Q3: Can I regenerate and reuse the adsorbent?

A3: Yes, many adsorbents, particularly granular activated carbon, can be regenerated and reused, which is cost-effective and environmentally friendly.[3] Common regeneration methods include thermal regeneration, chemical regeneration, and biological regeneration.[3] However, some loss in adsorption capacity with each cycle is expected.[3]

Q4: What are the key parameters to optimize in liquid chromatography for 2-chlorophenol separation?

A4: For successful separation of 2-chlorophenol using High-Performance Liquid Chromatography (HPLC), critical parameters to optimize include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., acetonitrile and water mixtures), the pH of the mobile phase, and the detector wavelength (typically around 273-280 nm).[4][5][6]

Q5: How can I avoid emulsion formation during solvent extraction?

A5: Emulsion formation is a common issue in liquid-liquid extraction.[7][8] To prevent or break emulsions, you can try the following:

  • Avoid vigorous shaking; gentle inversions are often sufficient.

  • Add a saturated brine solution to increase the ionic strength of the aqueous phase.[8]

  • Allow the mixture to stand for a longer period.[8]

  • Use a different organic solvent.

  • Centrifugation can also be effective in breaking stable emulsions.

Troubleshooting Guides

Adsorption Method
Problem Possible Cause Solution
Low removal efficiency of 2-chlorophenol Incorrect pH of the solution. Acidic pH is generally more favorable for 2-chlorophenol adsorption.[9][10][11]Adjust the pH of the solution to the optimal range for the chosen adsorbent (typically acidic).
Insufficient adsorbent dosage.Increase the amount of adsorbent used in the experiment.
Short contact time. Equilibrium may not have been reached.[9]Increase the agitation time to ensure equilibrium is achieved.
Inappropriate adsorbent selection.Test different adsorbents with varying surface areas and pore structures.
Adsorbent regeneration is ineffective Strong chemisorption of 2-chlorophenol onto the adsorbent.[9]Try a different regeneration method. For example, if chemical regeneration is failing, consider thermal regeneration.[12][13]
Incomplete desorption of the adsorbate.Optimize the regeneration conditions (e.g., temperature, solvent, time).
Pore blockage or damage to the adsorbent during regeneration.[3]Use milder regeneration conditions or a different regeneration technique.
Liquid Chromatography (HPLC) Method
Problem Possible Cause Solution
Poor peak resolution Inappropriate mobile phase composition.[14]Optimize the mobile phase by varying the solvent ratio (e.g., acetonitrile/water) or by using gradient elution.[15]
Incorrect column selection.Use a column with a different stationary phase or a longer column for better separation.
Flow rate is too high.Reduce the flow rate to allow for better separation.
Peak tailing or fronting Column overloading.[14]Dilute the sample before injection.
Presence of active sites on the stationary phase.Use a mobile phase additive (e.g., a small amount of acid or base) to block active sites.
Column degradation.Replace the column with a new one.
Baseline noise or drift Air bubbles in the system.Degas the mobile phase before use.
Contaminated mobile phase or column.[14]Use fresh, high-purity solvents and flush the column.
Detector lamp is failing.Replace the detector lamp.
Solvent Extraction Method
Problem Possible Cause Solution
Low extraction efficiency Incorrect pH of the aqueous phase. The distribution of 2-chlorophenol between the two phases is pH-dependent.Adjust the pH of the aqueous phase to optimize the partitioning of 2-chlorophenol into the organic solvent.
Inappropriate solvent selection.[7]Choose a solvent in which 2-chlorophenol has a high partition coefficient.
Insufficient mixing or contact time.Ensure thorough mixing of the two phases for an adequate amount of time to reach equilibrium.
Stable emulsion formation Vigorous shaking.[7]Use gentle inversions instead of vigorous shaking.
High concentration of surfactants or other emulsifying agents in the mixture.Add a salt (e.g., NaCl) to the aqueous phase to break the emulsion.[8] Consider centrifugation.
The organic solvent is partially miscible with water.Use a more non-polar organic solvent.

Data Presentation

Table 1: Comparison of Adsorption Capacities of Various Adsorbents for 2-Chlorophenol.

AdsorbentpHTemperature (°C)Initial Concentration (mg/L)Adsorption Capacity (mg/g)Reference
Walnut Shell Activated Carbon6-1030-5050-150Not specified[16]
Coir Pith CarbonAcidicNot specified10-40Not specified[9]
Rice Straw Activated Carbon830Not specifiedNot specified[4]
Bagasse<6Room Temp513.9% removal[10][11]
Zeolite with CTABNot specifiedNot specifiedNot specified~8 times higher than two-step process[17]

Experimental Protocols

Adsorption of 2-Chlorophenol using Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for the removal of 2-chlorophenol from an aqueous solution.

Materials:

  • 2-chlorophenol stock solution (e.g., 1000 mg/L)

  • Activated carbon (granular or powdered)

  • Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Filter paper and funnel

Procedure:

  • Prepare a series of 2-chlorophenol solutions of varying initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Take a fixed volume (e.g., 100 mL) of each solution in separate conical flasks.

  • Adjust the pH of each solution to the desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M NaOH.

  • Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified period (e.g., 3 hours) to reach equilibrium.[10]

  • After agitation, filter the solutions to separate the activated carbon.

  • Analyze the filtrate for the final concentration of 2-chlorophenol using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 273 nm).[4][16]

  • Calculate the amount of 2-chlorophenol adsorbed per unit mass of activated carbon (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:

    • q_e is the adsorption capacity at equilibrium (mg/g)

    • C_0 is the initial concentration of 2-chlorophenol (mg/L)

    • C_e is the equilibrium concentration of 2-chlorophenol (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

HPLC Separation of 2-Chlorophenol

Objective: To separate and quantify 2-chlorophenol in a mixture using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Acetic acid (or other suitable buffer components)

  • 2-chlorophenol standard solution

  • Sample mixture containing 2-chlorophenol

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).[6] Degas the mobile phase using an ultrasonic bath or an online degasser.

  • Instrument Setup:

    • Install the C18 column in the HPLC system.

    • Set the flow rate to 1.5 mL/min.[6]

    • Set the UV detector wavelength to 280 nm.[6]

    • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of 2-chlorophenol of known concentrations.

    • Filter the sample mixture through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and the retention time and peak area of 2-chlorophenol.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the 2-chlorophenol standards against their concentrations.

    • Determine the concentration of 2-chlorophenol in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis A Prepare 2-Chlorophenol Solutions B Adjust pH A->B C Weigh Adsorbent B->C D Add Adsorbent to Solution C->D E Agitate on Shaker D->E F Filter Mixture E->F G Analyze Filtrate (UV-Vis) F->G H Calculate Adsorption Capacity G->H

Caption: Experimental workflow for the removal of 2-chlorophenol by adsorption.

Troubleshooting_Adsorption Start Low Removal Efficiency Q1 Is the pH optimal? Start->Q1 S1 Adjust pH to acidic range Q1->S1 No Q2 Is adsorbent dose sufficient? Q1->Q2 Yes S1->Q2 S2 Increase adsorbent dose Q2->S2 No Q3 Is contact time adequate? Q2->Q3 Yes S2->Q3 S3 Increase agitation time Q3->S3 No S4 Consider a different adsorbent Q3->S4 Yes

References

Common challenges in the scale-up of 1-Chloro-2-(2-methylpropoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up of 1-Chloro-2-(2-methylpropoxy)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) and an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride). The reaction proceeds via an SN2 mechanism.[1][2][3]

Q2: What are the main competing side reactions to be aware of during the synthesis?

The primary side reaction of concern is the base-catalyzed elimination (E2) of the alkylating agent (isobutyl halide), which leads to the formation of isobutylene gas. This is particularly relevant when using sterically hindered alkyl halides.[1][4][5][6] Another potential side reaction is the C-alkylation of the phenoxide, where the isobutyl group attaches to the benzene ring instead of the oxygen atom. However, O-alkylation is generally favored.

Q3: Which base is recommended for the deprotonation of 2-chlorophenol?

For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[7] Sodium hydride (NaH) can also be used to generate the alkoxide.[6] The choice of base can influence the reaction rate and selectivity. For industrial-scale synthesis, the use of milder bases like K₂CO₃ in a polar aprotic solvent is often preferred to minimize side reactions.[7]

Q4: What is the role of a phase transfer catalyst (PTC) and is it necessary?

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially in large-scale reactions.[1] It facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate. While not always strictly necessary, a PTC can improve efficiency and allow for the use of milder reaction conditions.

Q5: What are the recommended solvents for this synthesis?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions.[3] Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The choice of solvent can impact the solubility of the reactants and the reaction temperature.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - E2 Elimination: Reaction temperature is too high, or a very strong, sterically hindered base is used. The use of a secondary alkyl halide (isobutyl halide) increases the likelihood of elimination.[1][6][8] - Poor quality of reagents: Degradation of the alkylating agent or presence of moisture.- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Gradually increase the reaction temperature, but avoid excessive heat. - Consider using a milder base (e.g., K₂CO₃) in combination with a phase transfer catalyst. - Ensure all reagents are pure and anhydrous.
Formation of Significant Amounts of Isobutylene - The primary cause is the E2 elimination side reaction, which is competitive with the desired SN2 reaction.[1][6] This is promoted by high temperatures and strong, bulky bases.- Lower the reaction temperature. - Use a less sterically hindered base. - Consider using an alkylating agent with a better leaving group (e.g., isobutyl iodide or tosylate) to favor the SN2 pathway.
Presence of Unreacted 2-Chlorophenol - Insufficient base: The amount of base used was not enough to fully deprotonate the 2-chlorophenol. - Inefficient mixing: Poor agitation in a large-scale reactor can lead to localized areas of low reagent concentration.- Use a slight excess of the base (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring throughout the reaction.
Difficulties in Product Purification - Formation of byproducts with similar boiling points: C-alkylated products or other isomers may be difficult to separate by distillation. - Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.- Optimize reaction conditions to minimize byproduct formation. - Employ fractional distillation under reduced pressure for purification. - During workup, the addition of brine can help to break emulsions.
Exothermic Reaction Leading to Poor Control - The Williamson ether synthesis can be exothermic, especially on a large scale. Uncontrolled exotherms can lead to increased side reactions and safety hazards.- Implement controlled, gradual addition of the alkylating agent to the reaction mixture. - Ensure the reactor has adequate cooling capacity. - Consider performing a reaction calorimetry study to understand the heat flow of the reaction during scale-up.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Materials:

  • 2-Chlorophenol

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the mixture to 80-90 °C.

  • Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80-90 °C and monitor its progress by TLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with 1 M NaOH solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following table summarizes the expected impact of varying reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of the Williamson ether synthesis.

Parameter Condition A Condition B Expected Outcome
Base NaOHK₂CO₃K₂CO₃ may lead to a cleaner reaction with fewer elimination byproducts, though the reaction rate might be slower.
Temperature 80 °C120 °CHigher temperatures will increase the reaction rate but may also significantly increase the amount of isobutylene byproduct.
Catalyst NoneTBAB (0.1 eq)The addition of a phase transfer catalyst is expected to increase the reaction rate and potentially allow for lower reaction temperatures, improving the overall yield and purity.
Solvent TolueneDMFDMF, as a polar aprotic solvent, is expected to result in a faster reaction rate compared to a non-polar solvent like toluene.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge 2-Chlorophenol, K₂CO₃, TBAB, and DMF to reactor B Heat to 80-90°C A->B C Slowly add Isobutyl Bromide B->C D Monitor reaction (TLC/GC) C->D E Quench with Water D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash with NaOH and Brine F->G H Dry and Concentrate G->H I Vacuum Distillation H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway and Side Reactions

reaction_pathway R1 2-Chlorophenol + Base P1 This compound (Desired Product) R1->P1 SN2 Reaction (O-Alkylation) SP1 Isobutylene (Elimination Product) R1->SP1 E2 Reaction SP2 C-Alkylated Product (Side Product) R1->SP2 C-Alkylation R2 Isobutyl Bromide R2->P1 R2->SP1 R2->SP2

Caption: Reaction pathways in the synthesis of this compound.

References

Validation & Comparative

Yield and cost analysis of different synthetic routes to 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis, Yield, and Cost

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among these, 1-Chloro-2-(2-methylpropoxy)benzene serves as a valuable intermediate. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the traditional Williamson ether synthesis, the modern Buchwald-Hartwig etherification, and the classical Ullmann condensation. The evaluation focuses on reaction yield, overall cost, and practical considerations for laboratory and potential scale-up applications.

At a Glance: Comparison of Synthetic Routes

Metric Williamson Ether Synthesis Buchwald-Hartwig Etherification Ullmann Condensation
Estimated Yield 60-75%85-95%70-85%
Relative Cost LowHighModerate
Reaction Conditions Moderate to HarshMildHarsh
Substrate Scope Limited by steric hindranceBroadModerate
Catalyst None (base-mediated)Palladium-basedCopper-based
Key Advantages Low cost, simple procedureHigh yield, mild conditions, broad scopeModerate cost, well-established
Key Disadvantages Moderate yield, potential for side reactionsHigh cost of catalyst and ligandHigh temperatures, long reaction times

Experimental Protocols

Route 1: Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this entails the reaction of 2-chlorophenol with isobutyl bromide in the presence of a base.

Reaction:

Detailed Protocol:

  • To a stirred solution of 2-chlorophenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.

  • Add isobutyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Etherification

This modern palladium-catalyzed cross-coupling reaction provides a highly efficient method for the formation of carbon-oxygen bonds under mild conditions. The synthesis of this compound would involve the coupling of 2-chlorophenol with isobutanol.

Reaction:

Detailed Protocol:

  • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 2-chlorophenol (1.0 eq.) and isobutanol (1.5 eq.) followed by a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the target molecule, this involves the reaction of 2-chlorophenol with isobutanol in the presence of a copper catalyst and a base at high temperatures.

Reaction:

Detailed Protocol:

  • In a round-bottom flask, combine 2-chlorophenol (1.0 eq.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add isobutanol (as both reactant and solvent) in excess.

  • Heat the reaction mixture to reflux (around 180-200 °C) under an inert atmosphere.

  • Monitor the reaction for 24-48 hours by TLC.

  • After completion, cool the mixture and remove the excess isobutanol under reduced pressure.

  • Treat the residue with aqueous ammonia to remove the copper catalyst, followed by extraction with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cost Analysis

The following table provides an estimated cost breakdown for the synthesis of this compound on a laboratory scale (assuming a 10 mmol scale of the limiting reagent). Prices are based on current catalog prices from major chemical suppliers and may vary.

Reagent/Catalyst Williamson Ether Synthesis Buchwald-Hartwig Etherification Ullmann Condensation
2-Chlorophenol~$1.50~$1.50~$1.50
Isobutyl Bromide~$2.00--
Isobutanol-~$0.50~$1.00 (excess)
Sodium Hydride (60% in oil)~$1.00--
Cesium Carbonate-~$15.00-
Potassium Carbonate--~$0.50
Palladium(II) Acetate-~$25.00-
XPhos Ligand-~$50.00-
Copper(I) Iodide--~$2.00
1,10-Phenanthroline--~$3.00
Solvents & Workup~$5.00~$7.00~$8.00
Estimated Total Cost ~$9.50 ~$99.00 ~$16.00

Visualization of Synthetic Pathways

Spectroscopic Data Validation of Synthesized 1-Chloro-2-(2-methylpropoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted spectroscopic data for the novel compound 1-Chloro-2-(2-methylpropoxy)benzene against experimentally determined data for structurally similar compounds. Due to the absence of published experimental spectra for the target compound, this document serves as a predictive guide for researchers aiming to synthesize and validate this molecule. It includes a detailed synthesis protocol, predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside experimental data for analogous compounds to aid in the confirmation of successful synthesis.

Data Presentation

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and mass spectrometry, and by analogy with the experimental data of similar compounds.

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegration
H-67.35d1H
H-47.20t1H
H-36.95d1H
H-56.90t1H
O-CH3.85d2H
CH 2.10m1H
CH1.05d6H
¹³C NMR (Predicted) Chemical Shift (ppm)
C-2 (C-O)155.0
C-1 (C-Cl)128.0
C-4127.5
C-6122.0
C-5114.0
C-3113.0
O-C H₂75.0
C H28.0
C H₃19.0
Mass Spectrometry (Predicted) m/zFragmentation
Molecular Ion [M]⁺184/186Presence of ³⁵Cl and ³⁷Cl isotopes
Base Peak128/130Loss of isobutylene
Other Fragments57Isobutyl cation
41Allyl cation from isobutyl group
Comparative Experimental Data of Analogous Compounds

The following tables provide a comparison of the predicted data for this compound with the available experimental data for structurally related compounds. This comparison can aid in the validation of the synthesized product.

¹H NMR Data of Analogous Compounds (Experimental)

CompoundAr-H (ppm)O-CH₂ (ppm)Other (ppm)
1-Chloro-2-propoxybenzene 6.8-7.43.9 (t)1.8 (sext), 1.0 (t)
1-Chloro-2-isopropoxybenzene 6.8-7.3-4.5 (sept), 1.3 (d)

¹³C NMR Data of Analogous Compounds (Experimental)

CompoundAr-C (ppm)O-C (ppm)Other (ppm)
1-Chloro-2-propoxybenzene 114-15570.022.5, 10.5
1-Chloro-2-isopropoxybenzene 115-15471.522.0

Mass Spectrometry Data of Analogous Compounds (Experimental)

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
1-Chloro-2-propoxybenzene 170/172128/13043
1-Chloro-2-isopropoxybenzene 170/172128/13043

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol outlines the synthesis of the target compound from 2-chlorophenol and 1-bromo-2-methylpropane (isobutyl bromide).

Materials:

  • 2-Chlorophenol

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenol in DMF.

  • Add powdered sodium hydroxide to the solution and stir for 30 minutes at room temperature to form the sodium phenoxide.

  • To the resulting mixture, add 1-bromo-2-methylpropane dropwise.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Procedure: Dissolve a small sample of the purified product in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Procedure: Introduce a small amount of the purified product into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

Visualizations

Synthesis_Workflow 2-Chlorophenol 2-Chlorophenol Reaction_Mixture Reaction Mixture 2-Chlorophenol->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture 1-Bromo-2-methylpropane 1-Bromo-2-methylpropane 1-Bromo-2-methylpropane->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic_Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesized_Product Synthesized Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR MS Mass Spectrometry Synthesized_Product->MS Comparison Comparison & Confirmation H_NMR->Comparison C_NMR->Comparison MS->Comparison Predicted_Data Predicted Spectroscopic Data Predicted_Data->Comparison Analog_Data Analogous Compound Data Analog_Data->Comparison

Caption: Logical workflow for the spectroscopic validation of the synthesized product.

A Comparative Guide to the Reactivity of 1-Chloro-2-(2-methylpropoxy)benzene and Other Haloalkoxybenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Chloro-2-(2-methylpropoxy)benzene against its fluoro, bromo, and iodo analogs in key organic reactions. The information presented is curated from established chemical principles and supported by experimental data from scientific literature.

Introduction

Haloalkoxybenzenes are pivotal structural motifs in medicinal chemistry and materials science. The nature of the halogen and alkoxy substituents profoundly influences the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions. This guide focuses on comparing the reactivity of this compound with its corresponding fluoro, bromo, and iodo derivatives. The primary reactions discussed are Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

General Reactivity Principles

The reactivity of haloalkoxybenzenes is dictated by the nature of the carbon-halogen bond and the electronic effects of the substituents on the aromatic ring. In general, for palladium-catalyzed cross-coupling reactions, the reactivity trend for the halogen leaving group is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy. Conversely, for nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings, the trend is often reversed: F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

Comparative Reactivity Data

Table 1: Relative Reactivity of 1-Halo-2-(2-methylpropoxy)benzene in Common C-C and C-N Bond Forming Reactions

Reaction TypeReactivity OrderRationale
Suzuki-Miyaura Coupling I > Br > Cl > FDecreasing C-X bond strength facilitates oxidative addition to the Pd(0) catalyst.
Buchwald-Hartwig Amination I > Br > Cl > FSimilar to Suzuki-Miyaura, the rate-determining step is often the oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > IThe high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate. This is most pronounced with electron-withdrawing groups on the ring.

Table 2: Representative Yields for Cross-Coupling and SNAr Reactions of Analogous Haloarenes

Aryl Halide (Ar-X)ReactionNucleophile/ElectrophileCatalyst/BaseSolventTemp (°C)Yield (%)
4-BromoanisoleSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O100~95
4-ChloroanisoleSuzuki-MiyauraPhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane100~90
4-IodoanisoleBuchwald-HartwigAnilinePd₂(dba)₃ / BINAP / NaOt-BuToluene100~98
4-ChloroanisoleBuchwald-HartwigAnilinePd(OAc)₂ / RuPhos / K₃PO₄t-BuOH110~85
1-Fluoro-4-nitrobenzeneSNArSodium Methoxide-Methanol25High
1-Chloro-4-nitrobenzeneSNArSodium Methoxide-Methanol25Moderate

Note: The yields presented are for analogous compounds and serve as a general guide to the expected reactivity trends.

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, adapted from established literature procedures that can be applied to haloalkoxybenzenes.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(2-methylpropoxy)biphenyl from 1-Bromo-2-(2-methylpropoxy)benzene.

Materials:

  • 1-Bromo-2-(2-methylpropoxy)benzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 1-Bromo-2-(2-methylpropoxy)benzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of N-phenyl-2-(2-methylpropoxy)aniline from this compound.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add toluene, followed by this compound and aniline.

  • Seal the tube, remove from the glovebox, and heat the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 1-Methoxy-2-(2-methylpropoxy)benzene from 1-Fluoro-2-(2-methylpropoxy)benzene (hypothetical, assuming activation).

Note: SNAr reactions on unactivated haloalkoxybenzenes are generally difficult. This protocol is representative for an activated substrate.

Materials:

  • 1-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene (1.0 mmol)

  • Sodium methoxide (1.2 mmol)

  • Methanol (10 mL)

Procedure:

  • Dissolve 1-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene in methanol in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles and reaction mechanisms discussed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic Cycle for Suzuki-Miyaura Coupling

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R(L2) Amine Coordination Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-N(H)R(L2)->Ar-Pd(II)-NR(L2) Deprotonation (Base) Ar-Pd(II)-NR(L2)->Pd(0)L2 Reductive Elimination (Ar-NRH)

Catalytic Cycle for Buchwald-Hartwig Amination

SNAr_Mechanism ArylHalide Ar-X Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- ArylHalide->Meisenheimer Addition of Nu- Product Ar-Nu Meisenheimer->Product Elimination of X-

Mechanism of Nucleophilic Aromatic Substitution

A Comparative Guide to the Synthesis and Properties of 1-Chloro-2-(2-methylpropoxy)benzene Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis, physicochemical properties, and biological activities of structural analogs of 1-Chloro-2-(2-methylpropoxy)benzene. The information is compiled from various studies on related chloro-alkoxybenzene and diphenyl ether derivatives, offering insights into their potential applications and structure-activity relationships.

Synthesis of Structural Analogs

The primary method for synthesizing 1-chloro-2-alkoxybenzene analogs is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the reaction of a substituted phenoxide with an alkyl halide. Specifically, for the synthesis of analogs of this compound, this would involve the reaction of 2-chlorophenol with various alkyl halides in the presence of a base.

A general synthetic scheme is presented below:

Synthesis 2-Chlorophenol 2-Chlorophenol Reaction Williamson Ether Synthesis 2-Chlorophenol->Reaction Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 1-Chloro-2-alkoxybenzene Analog Reaction->Product

Caption: General workflow for the synthesis of 1-chloro-2-alkoxybenzene analogs.

Experimental Protocol: Synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives

A relevant experimental protocol for a similar class of compounds, 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, has been reported.[1] This procedure can be adapted for the synthesis of various 1-chloro-2-alkoxybenzene analogs.

Materials:

  • 5-chloro-2-hydroxy-N-phenylbenzamide

  • Appropriate chloro-substituted acid ethyl ester (e.g., ethyl chloroacetate, ethyl 2-chloropropionate)

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Ethyl methyl ketone (solvent)

Procedure:

  • A mixture of 5-chloro-2-hydroxy-N-phenylbenzamide (0.010 mol) and anhydrous K(_2)CO(_3) (0.010 mol) is refluxed in 50 mL of ethyl methyl ketone.

  • The corresponding chloro-substituted acid ethyl ester (0.010 mol) is added dropwise to the mixture. The optimal molar ratio of amide:ester:K(_2)CO(_3) is 1:1:1.

  • The reaction mixture is stirred and heated on a steam bath for 5 hours.

  • After cooling to room temperature, the mixture is poured into water and shaken intensively.

  • The organic phase is separated and dried over anhydrous magnesium sulfate (MgSO(_4)).

  • After filtration and evaporation of the solvent under vacuum, the resulting ester is crystallized from ethanol.[1]

Physicochemical and Spectral Data Comparison

The following table summarizes the physicochemical and spectral data for a selection of synthesized 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, which serve as representative analogs.[1]

CompoundR GroupYield (%)M.p. (°C)IR (KBr, cm
1^{-1}−1
) ν(C=O)
¹H-NMR (DMSO-d₆, δ/ppm) -O-CH₂-
4 -CH₂COOC₂H₅781501759, 16454.97 (s)
5 -CH(CH₃)COOC₂H₅821421745, 1648-
6 -(CH₂)₃COOC₂H₅751181732, 1646-

Biological Activity and Structure-Activity Relationship

Analogs of 1-chloro-2-alkoxybenzene, particularly those with a diphenyl ether scaffold, have shown significant biological activity, most notably as herbicides.

Herbicidal Activity and Protoporphyrinogen Oxidase (PPO) Inhibition

Many commercial herbicides are diphenyl ether derivatives that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

PPO_Inhibition cluster_pathway Chlorophyll & Heme Biosynthesis Protoporphyrinogen_IX Protoporphyrinogen_IX PPO PPO (Protoporphyrinogen Oxidase) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Diphenyl_Ether_Analog Diphenyl Ether Analog (e.g., 1-Chloro-2-alkoxybenzene derivative) Diphenyl_Ether_Analog->PPO Inhibits

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Studies on novel diphenyl ether derivatives have shown that the presence of a trifluoromethyl group tends to increase herbicidal activity.[4] For example, compound G4 from one study exhibited a half-maximal inhibitory concentration (IC(_50)) of 0.0468 µmol/L against PPO, which was approximately three times better than the commercial herbicide oxyfluorfen.[4] Molecular docking studies suggest that these compounds can form π–π stacking interactions and hydrogen bonds with key amino acid residues in the active site of the PPO enzyme, such as PHE-392 and ARG-98.[4]

Another study on diphenyl ether derivatives containing unsaturated carboxylates identified 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (5b ) as a promising candidate with a high PPO inhibition effect (pI(_50) = 6.64) and good herbicidal activity against broadleaf weeds.[5]

Antimicrobial and Cytotoxic Activity

While the primary focus of many studies on related compounds has been on herbicidal activity, some research points towards potential antimicrobial and cytotoxic effects. For instance, N-chloro-alkoxy-s-triazine derivatives have demonstrated potent antimicrobial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]

Furthermore, studies on stilbene derivatives have shown that structural modifications can significantly impact cytotoxicity.[7][8] For example, the cis-TMS stilbene derivative was found to be approximately 250-fold more cytotoxic than its amino and ester analogs in CHO-K1 and HepG2 cell lines.[7][8] This highlights the critical role that stereochemistry and functional group modifications play in the biological activity of small molecules.

The table below presents a comparison of the biological activities of representative analog structures from the literature.

Compound ClassRepresentative Compound/AnalogBiological ActivityKey Findings
Diphenyl Ether with Unsaturated Carboxylate4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (5b )Herbicidal (PPO inhibitor)pI(_50) = 6.64; effective against broadleaf weeds.[5]
Diphenyl Ether with Five-Membered HeterocycleCompound G4 Herbicidal (PPO inhibitor)IC(_50) = 0.0468 µmol/L; good safety for several crops.[4]
N-Chloro-alkoxy-s-triazineDichloro derivatized s-triazineAntimicrobialBroad-spectrum activity against S. aureus and E. coli.[6]
Flavonoid Derivative6-chloro-8-nitroflavoneAntimicrobialPotent inhibitory activity against pathogenic bacteria.[9]
Stilbene Derivativecis-TMSCytotoxicHighly cytotoxic and genotoxic in CHO-K1 and HepG2 cell lines.[7][8]

Conclusion

The structural analogs of this compound represent a versatile class of compounds with potential applications in agrochemicals and pharmaceuticals. The Williamson ether synthesis provides a reliable method for their preparation, allowing for the introduction of diverse alkoxy side chains. Structure-activity relationship studies, particularly within the diphenyl ether class, have demonstrated that modifications to the alkoxy group and substitutions on the phenyl rings can significantly influence their herbicidal activity, primarily through the inhibition of the PPO enzyme. Further investigation into the antimicrobial and cytotoxic properties of these analogs could unveil new therapeutic leads. The data presented in this guide serves as a valuable resource for researchers engaged in the design and development of novel bioactive molecules based on the 1-chloro-2-alkoxybenzene scaffold.

References

Confirming the Structure of 1-Chloro-2-(2-methylpropoxy)benzene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex structures often require the enhanced resolution and connectivity insights offered by two-dimensional (2D) NMR techniques. This guide provides a comparative overview of three essential 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of 1-Chloro-2-(2-methylpropoxy)benzene. We present detailed experimental protocols and illustrative data to demonstrate the power of these techniques in modern structural analysis.

Hypothetical ¹H and ¹³C NMR Data for this compound

To illustrate the application of 2D NMR in confirming the structure of this compound, we will use a set of hypothetical ¹H and ¹³C NMR chemical shifts. These values are predicted based on the known effects of substituents on benzene rings and alkoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Integration
1C-~155--
2C-~128--
3H~7.25~129d1H
4H~6.95~122t1H
5H~7.15~127t1H
6H~6.90~115d1H
1'CH₂~3.80~75d2H
2'CH~2.10~28m1H
3'CH₃~1.05~19d6H

2D NMR Techniques for Structural Elucidation

Correlation SpectroscopY (COSY)

The COSY experiment is a homonuclear technique that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.[1][2] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift range. Diagonal peaks correspond to the 1D ¹H spectrum, while the crucial information is contained in the off-diagonal cross-peaks, which connect protons that are scalar-coupled.[1][2]

Application to this compound:

A COSY spectrum would be instrumental in confirming the connectivity within the aromatic and the 2-methylpropoxy fragments.

  • Aromatic Region: Cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their adjacent positions on the benzene ring.

  • Aliphatic Region: A cross-peak between the methylene protons (H-1') and the methine proton (H-2') would be expected. Additionally, a correlation between the methine proton (H-2') and the methyl protons (H-3') would confirm the isobutyl group structure.

Table 2: Expected COSY Correlations

Proton 1 Proton 2 Expected Correlation
H-3H-4Yes
H-4H-5Yes
H-5H-6Yes
H-1'H-2'Yes
H-2'H-3'Yes
Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[2][3][4] This is a proton-detected experiment, which offers high sensitivity.[2][3] The resulting 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peak.[4][5]

Application to this compound:

An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal.

  • Aromatic Correlations: Cross-peaks would connect H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-6 to C-6.

  • Aliphatic Correlations: A cross-peak would be observed between the methylene protons (H-1') and the C-1' carbon. The methine proton (H-2') would show a correlation to C-2', and the methyl protons (H-3') would correlate to C-3'.

Table 3: Expected HSQC Correlations

Proton Carbon Expected Correlation
H-3C-3Yes
H-4C-4Yes
H-5C-5Yes
H-6C-6Yes
H-1'C-1'Yes
H-2'C-2'Yes
H-3'C-3'Yes
Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is another powerful heteronuclear technique that reveals longer-range correlations between protons and carbons, typically over two to four bonds.[2][4][6] Unlike HSQC, direct one-bond correlations are usually suppressed in an HMBC spectrum.[4][5] This experiment is crucial for piecing together different molecular fragments and identifying quaternary carbons.

Application to this compound:

The HMBC spectrum provides the final and most definitive evidence for the overall structure by connecting the different spin systems.

  • Connecting the Fragments: A key correlation would be a three-bond coupling from the methylene protons (H-1') of the 2-methylpropoxy group to the oxygen-bearing aromatic carbon (C-2). This would unambiguously confirm the ether linkage.

  • Aromatic Assignments: Long-range correlations from the aromatic protons to neighboring carbons would further confirm their positions relative to the substituents. For example, H-6 would show a correlation to C-2 and C-4.

  • Aliphatic Connectivity: Correlations within the 2-methylpropoxy group, such as from the methyl protons (H-3') to the methine carbon (C-2') and the methylene carbon (C-1'), would further solidify its structure.

Table 4: Key Expected HMBC Correlations

Proton Correlating Carbon(s) Number of Bonds
H-1'C-2, C-2'3, 2
H-3'C-1', C-2'3, 2
H-6C-2, C-42, 3
H-3C-1, C-52, 3

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

COSY Experiment Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.

  • Initial Setup: Lock and shim the sample on the spectrometer.[7] Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.[7]

  • Parameter Setup: Load a standard gradient-enhanced COSY (gCOSY) parameter set.[8] Adjust the spectral width in both dimensions to encompass all proton signals.

  • Acquisition: Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (e.g., 256-512). The experiment should be run without sample spinning.[7][8]

  • Processing: After acquisition, apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform.[7] Phase correction is typically not required for magnitude-mode COSY spectra. The resulting spectrum can be symmetrized.[8]

HSQC Experiment Protocol
  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Initial Setup: Lock and shim the sample. Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[4]

  • Parameter Setup: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcetgpsi).[8] Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) to cover all relevant signals.[4] The one-bond ¹H-¹³C coupling constant is typically set to an average value of 145 Hz.

  • Acquisition: Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (e.g., 128-256). The experiment should be run without sample spinning.[9]

  • Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform. The phase-sensitive spectrum will require careful phase correction in both dimensions.[4]

HMBC Experiment Protocol
  • Sample Preparation: Use the same sample. Due to lower sensitivity, a slightly more concentrated sample or a longer acquisition time may be necessary.

  • Initial Setup: Use the same ¹H and ¹³C spectral parameters determined for the HSQC experiment.[10]

  • Parameter Setup: Load a standard gradient-enhanced HMBC parameter set (e.g., hmbclpndqf).[10] The long-range coupling constant is a critical parameter and is typically optimized for a value between 4-10 Hz.[2][5] A compromise value of 8 Hz is often used.[4]

  • Acquisition: Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512). The experiment should be run without sample spinning.[6]

  • Processing: Apply a sine-bell or Gaussian window function and perform a 2D Fourier transform. The resulting magnitude-mode spectrum does not require phase correction.[10]

Workflow for Structural Elucidation

The logical progression of experiments and data analysis is crucial for efficient structure determination.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify Spin Systems HSQC HSQC (¹J C-H Correlation) C13_NMR->HSQC Assign Protonated Carbons COSY->HSQC HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Link Fragments & Assign Quaternary Carbons Structure Final Structure of This compound HMBC->Structure Confirm Overall Connectivity

Caption: Workflow for the structural elucidation of this compound using 2D NMR.

Conclusion

The combination of COSY, HSQC, and HMBC provides a robust and comprehensive dataset for the unambiguous structural confirmation of this compound. COSY establishes the proton-proton connectivities within individual fragments of the molecule. HSQC then links each proton to its directly attached carbon, allowing for the assignment of all protonated carbons. Finally, HMBC provides the crucial long-range connectivity information that pieces the fragments together, confirms the positions of substituents on the aromatic ring, and identifies quaternary carbons. By following a logical workflow and utilizing these powerful 2D NMR techniques, researchers can confidently determine the precise structure of novel compounds, a critical step in chemical synthesis and drug discovery.

References

A Comparative Guide to the Quantitative Purity Analysis of 1-Chloro-2-(2-methylpropoxy)benzene: HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 1-Chloro-2-(2-methylpropoxy)benzene purity. We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable analytical method for your laboratory's needs.

Analytical Methodologies: HPLC and GC-FID

High-Performance Liquid Chromatography is a highly versatile and widely adopted technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[1] In contrast, Gas Chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds, often providing faster analysis times and high separation efficiency.[2][3] For a compound like this compound, both techniques present viable options, each with distinct advantages.

Potential Impurities

The purity analysis must effectively separate the main component from potential process-related impurities and degradation products. Based on a typical Williamson ether synthesis route (from 2-chlorophenol and 1-bromo-2-methylpropane), the following potential impurities have been identified for this analysis:

  • Impurity A: 2-Chlorophenol (Starting Material)

  • Impurity B: 1-Chloro-4-(2-methylpropoxy)benzene (Positional Isomer)

  • Impurity C: 1,2-bis(2-methylpropoxy)benzene (Side Product)

Experimental Protocols

Detailed methodologies for both the primary HPLC method and the comparative GC-FID method are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method developed for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: 60% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 272 nm

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol details a GC-FID method as an alternative for the purity assessment of this compound.

Instrumentation and Conditions:

  • System: Agilent 8890 GC System or equivalent with FID

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature: 260 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

Data Presentation: Performance Comparison

The following table summarizes the hypothetical, yet typical, quantitative performance data for the two analytical methods. This data illustrates the key differences in speed, resolution, and sensitivity that a researcher might expect.

Parameter HPLC Method GC-FID Method Comments
Retention Time (Main Peak) ~9.5 min~7.2 minGC-FID generally offers faster analysis times for volatile compounds.[3]
Resolution (Main Peak / Impurity B) 2.83.5The higher efficiency of capillary GC columns often leads to better resolution between closely related isomers.[2]
Linearity (R²) >0.9995>0.9997Both methods demonstrate excellent linearity over a typical concentration range.
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 101.5%Both techniques provide high accuracy for quantitative measurements.
Precision (% RSD, n=6) <0.5%<0.3%GC-FID often shows slightly better precision due to the stability of the detector and the sharpness of the peaks.
Limit of Quantitation (LOQ) 0.05%0.02%The sensitivity of the FID detector for hydrocarbons can result in lower detection limits for organic impurities.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical techniques.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting p1 Accurately Weigh Sample p2 Dissolve & Dilute in Diluent p1->p2 h2 Inject Sample (10 µL) p2->h2 p3 Prepare Mobile Phases (A & B) p4 Degas Mobile Phases p3->p4 h1 System Equilibration p4->h1 h1->h2 h3 Gradient Elution through C18 Column h2->h3 h4 UV Detection at 272 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate % Purity (Area Normalization) d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_analyte Analyte Properties cluster_hplc HPLC Method cluster_gc GC-FID Method Analyte This compound (Volatile & Thermally Stable) HPLC_Adv Advantages: - High Versatility - Good for non-volatile impurities - Wide detector choice Analyte->HPLC_Adv GC_Adv Advantages: - Faster Analysis - Higher Resolution - Lower operating cost - High sensitivity (FID) Analyte->GC_Adv HPLC_Dis Disadvantages: - Longer run time - Higher solvent cost - Potentially lower resolution for isomers GC_Dis Disadvantages: - Limited to volatile/thermally stable compounds - Sample must be vaporized

Caption: Logical comparison of HPLC and GC-FID methods.

Conclusion

Both HPLC and GC-FID are powerful and reliable techniques for the quantitative purity analysis of this compound.

  • The HPLC method is highly versatile and can simultaneously analyze a wider range of potential non-volatile impurities or degradation products that may not be suitable for GC analysis. It stands as a robust, universal method for purity determination in pharmaceutical development.[1]

  • The GC-FID method , on the other hand, offers significant advantages in terms of speed, resolution for isomeric impurities, and lower operational costs.[3][4] For a thermally stable and volatile compound like the target analyte, GC-FID can be a more efficient choice for routine quality control where the impurity profile is well-characterized.

The ultimate choice of method will depend on the specific requirements of the analysis, including the need to detect non-volatile impurities, desired sample throughput, and available instrumentation. This guide provides the foundational protocols and comparative data to make an informed decision.

References

GC-MS analysis for the identification of byproducts in 1-Chloro-2-(2-methylpropoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates like 1-Chloro-2-(2-methylpropoxy)benzene, the meticulous identification and quantification of reaction byproducts are paramount for ensuring product purity, safety, and process optimization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of byproducts in the Williamson ether synthesis of this compound.

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is often accomplished via the Williamson ether synthesis. This reaction, while robust, is susceptible to side reactions that can generate a range of impurities. These can include unreacted starting materials, products of elimination reactions, and other unforeseen compounds.[1][2] Effective analytical oversight is therefore crucial.

Unraveling the Reaction Mixture: GC-MS as a Primary Tool

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for monitoring the array of potential byproducts in this specific ether synthesis.[3][4] The combination of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry allows for the resolution and characterization of complex mixtures.[3]

Logical Workflow for Byproduct Analysis

The logical workflow for identifying and quantifying byproducts in the synthesis of this compound using GC-MS is depicted below.

GC-MS Analysis Workflow for this compound Synthesis cluster_synthesis Reaction Synthesis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis 2-Chlorophenol 2-Chlorophenol Reaction Reaction 2-Chlorophenol->Reaction Isobutyl_Bromide 2-Methylpropyl Bromide (Isobutyl Bromide) Isobutyl_Bromide->Reaction Quench_Reaction Quench Reaction Reaction->Quench_Reaction Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench_Reaction->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration GC_MS_Injection GC-MS Injection Drying_Concentration->GC_MS_Injection Separation Chromatographic Separation GC_MS_Injection->Separation Detection_Identification Mass Spectrometric Detection & Identification Separation->Detection_Identification Peak_Integration Peak Integration Detection_Identification->Peak_Integration Library_Search NIST Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification

GC-MS workflow for byproduct analysis.

Comparative Analysis of Analytical Techniques

While GC-MS is a primary tool, other analytical techniques can also be employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a notable alternative, particularly for less volatile or thermally labile compounds. The following table provides a comparative overview of GC-MS and HPLC for the analysis of potential byproducts in the synthesis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection.
Applicability to Byproducts Excellent for volatile byproducts like isobutylene (from elimination), unreacted 2-methylpropyl bromide, and the target product. Also suitable for unreacted 2-chlorophenol.Well-suited for non-volatile or thermally sensitive byproducts, and unreacted 2-chlorophenol. Less effective for highly volatile byproducts like isobutylene.
Sensitivity High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Good to high, depending on the detector (UV or MS).
Identification Confidence High, due to characteristic mass fragmentation patterns that can be compared against spectral libraries (e.g., NIST).[3]Moderate with UV (based on retention time). High with a mass spectrometric detector (LC-MS).
Sample Preparation May require derivatization for polar compounds to increase volatility.[5]Generally less complex, direct injection of liquid samples is common.
Typical Run Time 20-60 minutes.15-45 minutes.
Hypothetical Byproduct Quantification Isobutylene: 2-5%, 2-Chlorophenol: <1%, Di-isobutyl ether: <0.5%2-Chlorophenol: <1%, Dimeric impurities: <0.2%

Experimental Protocols

Below are detailed model methodologies for the analysis of byproducts in this compound synthesis using GC-MS and a comparative HPLC-UV method.

GC-MS Protocol for Byproduct Identification and Quantification

This protocol is designed for the simultaneous analysis of the target product, unreacted starting materials, and the primary elimination byproduct.

1. Sample Preparation:

  • Aliquots of the reaction mixture are quenched and extracted with a suitable organic solvent such as dichloromethane or diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.

  • The residue is dissolved in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-400

3. Data Analysis:

  • Identification of byproducts is performed by comparing their mass spectra with the NIST mass spectral library.[6]

  • Quantification can be achieved using an internal or external standard method, with calibration curves generated for known impurities.

HPLC-UV Protocol for the Analysis of Non-Volatile Byproducts

This method is particularly useful for quantifying the unreacted 2-chlorophenol and potentially less volatile, higher molecular weight byproducts.

1. Sample Preparation:

  • A diluted aliquot of the reaction mixture is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 274 nm (for 2-chlorophenol)

3. Data Analysis:

  • Quantification of 2-chlorophenol is performed using an external standard calibration curve.

Conclusion

For a comprehensive analysis of byproducts in the synthesis of this compound, GC-MS is the superior technique due to its ability to identify and quantify a broad range of volatile and semi-volatile compounds, including the key elimination byproduct, isobutylene.[3] The high confidence in compound identification provided by mass spectral libraries is a significant advantage in a research and development setting.[6] However, HPLC-UV remains a valuable and often more straightforward method for the routine quantification of specific, known non-volatile impurities like unreacted 2-chlorophenol. The choice of analytical method should be guided by the specific goals of the analysis, whether it is for comprehensive impurity profiling or routine quality control of known impurities.

References

Proposed Comparative Study: Biological Activity of 1-Chloro-2-(2-methylpropoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The substituted benzene ring is a common scaffold in a vast array of pharmacologically active compounds. The interplay of different substituents on the benzene ring can significantly influence the molecule's biological activity. This guide proposes a comparative study of the biological activity of novel derivatives of 1-Chloro-2-(2-methylpropoxy)benzene. The core structure, characterized by a chloro group and a 2-methylpropoxy (isobutoxy) group, offers a unique starting point for chemical modification to explore a range of potential therapeutic applications. Based on the known activities of structurally related chloro-alkoxybenzene compounds, this proposed study will focus on evaluating the antimicrobial and anti-inflammatory potential of a library of hypothetical derivatives.

Hypothetical Derivatives for Synthesis and Evaluation

For a comprehensive structure-activity relationship (SAR) study, a series of derivatives of the parent compound, this compound (designated as C1 ), are proposed. These derivatives will be synthesized by introducing various functional groups at the 4th and 5th positions of the benzene ring.

Compound IDParent StructureR1 (Position 4)R2 (Position 5)
C1 This compound-H-H
C2 Derivative 1-NO2-H
C3 Derivative 2-NH2-H
C4 Derivative 3-OH-H
C5 Derivative 4-H-NO2
C6 Derivative 5-H-NH2
C7 Derivative 6-H-OH
C8 Derivative 7-Br-H

Experimental Protocols

Antimicrobial Activity Assessment
  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal: Candida albicans (ATCC 90028)

The MIC will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains will be cultured in appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension will be diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds will be dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions will be prepared in the respective broth in 96-well microtiter plates to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Incubation: The inoculated plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Subculturing: Following the MIC determination, an aliquot of 10 µL will be taken from the wells showing no visible growth.

  • Plating: The aliquot will be plated on agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Plates will be incubated at 37°C for 24-48 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Anti-inflammatory Activity Assessment
  • RAW 264.7 murine macrophage cell line.

  • Cell Culture: RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The cells will then be pre-treated with various concentrations of the test compounds (1, 10, 50, 100 µM) for 1 hour. Subsequently, inflammation will be induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of nitric oxide will be determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An aliquot of the supernatant will be mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm will be measured using a microplate reader. The nitrite concentration will be calculated from a standard curve prepared with sodium nitrite.

  • Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, a parallel MTT assay will be performed on the treated cells.

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
Compound IDS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
C1 >256>256>256>256>256
C2 12864256>256128
C3 32166412864
C4 6432128256128
C5 128128>256>256256
C6 168326432
C7 32166412864
C8 6432128>256128
Ampicillin 0.50.254>256NA
Fluconazole NANANANA8
Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
Compound IDNO Production IC50 (µM)Cell Viability at IC50 (%)
C1 >100>95
C2 85.2>95
C3 22.5>95
C4 45.8>95
C5 78.9>95
C6 15.3>95
C7 38.1>95
C8 55.6>95
Dexamethasone 5.2>95

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening cluster_data Data Analysis Parent This compound Derivatives Hypothetical Derivatives (C2-C8) Parent->Derivatives Chemical Modification MIC MIC Assay Derivatives->MIC Test Compounds NO_Assay LPS-Induced NO Assay Derivatives->NO_Assay Test Compounds MBC_MFC MBC/MFC Assay MIC->MBC_MFC SAR Structure-Activity Relationship Analysis MBC_MFC->SAR MTT_Assay Cell Viability (MTT) NO_Assay->MTT_Assay Cytotoxicity Check MTT_Assay->SAR

Caption: Proposed experimental workflow for the comparative biological evaluation of derivatives.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_Active Active NF-κB IkB->NFkB_Active degradation allows release Nucleus Nucleus NFkB_Active->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide (NO) iNOS->NO Test_Compound Test Compound (e.g., C6) Test_Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by active compounds.

A Comparative Analysis of Spectral Data for 1-Chloro-2-(2-methylpropoxy)benzene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-referencing guide for researchers, scientists, and drug development professionals.

This guide leverages data from prominent spectral databases, including the NIST Chemistry WebBook and PubChem, to compare the ¹³C NMR, IR, and mass spectra of three related aromatic compounds: 1-Chloro-4-(2-methylpropyl)benzene, 1-chloro-2-methyl-benzene, and 2-chloroanisole.

Comparative Spectral Data

The following tables summarize the key spectral features of the selected alternative compounds. This data provides a basis for predicting the spectral characteristics of 1-Chloro-2-(2-methylpropoxy)benzene.

Table 1: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Solvent
1-Chloro-4-(2-methylpropyl)benzene 139.1, 131.8, 129.8, 128.544.2, 30.2, 22.3Not Specified
1-chloro-2-methyl-benzene 134.4, 131.6, 129.8, 126.9, 125.819.8Not Specified
2-chloroanisole 154.9, 128.0, 127.5, 121.9, 121.2, 112.555.9Not Specified

Table 2: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹)State
1-chloro-2-methyl-benzene 3060-2880 (C-H stretch), 1580, 1480, 1450 (C=C stretch), 750 (C-Cl stretch)Liquid
2-chloroanisole 3080-2840 (C-H stretch), 1590, 1480, 1460 (C=C stretch), 1250 (C-O stretch), 750 (C-Cl stretch)Not Specified
1-Chloro-4-(2-methylpropyl)benzene Not availableNot available

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Ionization Method
1-chloro-2-methyl-benzene 126, 12891, 65Electron Ionization
2-chloroanisole 142, 144127, 99, 77, 63Electron Ionization
1-Chloro-4-(2-methylpropyl)benzene 168, 170125, 111, 91Electron Ionization

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the data presented may vary and can be found in the respective database entries where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon framework of the molecule.

Procedure for ¹³C NMR:

  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition: A ¹³C NMR spectrum is acquired. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Liquid Samples (Neat):

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: The salt plates are mounted in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: The sample is dissolved in a volatile solvent.

  • Instrumentation: The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.

  • Ionization: In the MS, the sample molecules are ionized, typically by electron ionization (EI), which causes them to fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow and Data Cross-Referencing

The following diagrams illustrate the general workflow for spectral data acquisition and the logical process of cross-referencing data from multiple databases.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹³C NMR Spectrum NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

Experimental workflow for spectral acquisition.

data_cross_referencing cluster_databases Spectral Databases cluster_alternatives Alternative Compounds cluster_data Spectral Data Target This compound (Target Compound) NIST NIST Chemistry WebBook Target->NIST Search for Experimental Data PubChem PubChem Target->PubChem Search for Experimental Data SDBS SDBS Target->SDBS Search for Experimental Data Alt1 1-Chloro-4-(2-methylpropyl)benzene NIST->Alt1 Identify Structural Alternatives Alt2 1-chloro-2-methyl-benzene NIST->Alt2 Identify Structural Alternatives Alt3 2-chloroanisole NIST->Alt3 Identify Structural Alternatives PubChem->Alt1 Identify Structural Alternatives PubChem->Alt2 Identify Structural Alternatives PubChem->Alt3 Identify Structural Alternatives NMR_Data ¹³C NMR Alt1->NMR_Data Extract Spectral Data IR_Data IR Alt1->IR_Data Extract Spectral Data MS_Data Mass Spec Alt1->MS_Data Extract Spectral Data Alt2->NMR_Data Extract Spectral Data Alt2->IR_Data Extract Spectral Data Alt2->MS_Data Extract Spectral Data Alt3->NMR_Data Extract Spectral Data Alt3->IR_Data Extract Spectral Data Alt3->MS_Data Extract Spectral Data NMR_Data->Target Infer Spectral Properties IR_Data->Target Infer Spectral Properties MS_Data->Target Infer Spectral Properties

Cross-referencing spectral databases.

Safety Operating Guide

Proper Disposal of 1-Chloro-2-(2-methylpropoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of 1-Chloro-2-(2-methylpropoxy)benzene. It is not a substitute for a formal safety data sheet (SDS) or the specific regulations and guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal authorities. Always consult these resources and a licensed hazardous waste disposal company before handling or disposing of any chemical waste.

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This compound, a chlorinated aromatic ether, requires careful handling due to its potential hazards. This guide outlines the essential safety information and logistical procedures for its proper disposal.

Hazard Profile and Disposal Overview

Key Disposal Considerations:

  • Segregation: This chemical must be segregated as a halogenated organic waste.[2][3] It should never be mixed with non-halogenated solvents or other waste streams.[2]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[3]

  • Container Management: Use a designated, compatible container with a secure, tight-fitting lid. The container must be kept closed at all times, except when adding waste, to prevent the release of vapors.[3][4]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.

The following table summarizes the likely hazards and necessary disposal precautions for this compound, based on data for analogous compounds.

Hazard CategoryPotential HazardDisposal Precaution
Acute Toxicity Harmful if swallowed or inhaled.[5][6]Avoid generating vapors or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation or severe burns.[5][6][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and a lab coat.[7]
Eye Damage/Irritation Causes serious eye irritation or damage.[5][6][7]Wear safety glasses or chemical splash goggles.[7]
Respiratory Irritation May cause respiratory irritation.[5][7]Use in a well-ventilated area or fume hood. If irritation occurs, move to fresh air.
Aquatic Toxicity Harmful to aquatic life.[5]Do not dispose of down the drain or in the general trash. Prevent release into the environment.
EPA Waste Classification May be classified under F-codes or K-codes for halogenated solvents or specific industrial processes. May also exhibit characteristics of ignitability (D001), corrosivity (D002), or toxicity (D004-D043).[8][9][10][11]Consult with your EHS department and waste disposal vendor to determine the correct EPA hazardous waste code.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Waste Collection:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."

    • Carefully transfer the this compound waste into the designated container using a funnel to avoid spills.

    • Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]

  • Container Sealing and Labeling:

    • Securely close the container lid.

    • Ensure the label is accurate and includes "HAZARDOUS WASTE" and the full chemical name.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.

    • The waste will then be transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Transfer to Labeled 'HAZARDOUS WASTE' Container C->D E Securely Seal Container (Fill <90%) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Waste Vendor F->G H Transport to Permitted Disposal Facility G->H I High-Temperature Incineration H->I

References

Personal protective equipment for handling 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for handling 1-Chloro-2-(2-methylpropoxy)benzene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required and recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory.[1][2] A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][2] All eye and face protection must meet ANSI Z87.1 standards.[1]
Hand Protection Chemically Resistant GlovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents, bases, and oils.[2] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for tears or degradation before use.
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat is required to be worn at all times in the laboratory.[1] For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.
Foot Protection Closed-Toed ShoesOpen-toed shoes or sandals are strictly prohibited in the laboratory.[1] Shoes should be made of a material that will resist chemical penetration.
Respiratory Protection RespiratorWork with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

II. Operational Plan for Handling

A. Engineering Controls:

  • All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

B. Procedural Steps for Safe Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare your work area by ensuring it is clean and uncluttered.

  • Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

  • End of Work: After completing work, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.

III. Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5]

A. Waste Segregation:

  • Halogenated Waste: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent), must be collected in a designated, properly labeled "Halogenated Waste" container.[4][5]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate disposal and increase costs.[6]

B. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

C. Disposal Procedure:

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

IV. Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps for safely handling and disposing of this compound.

G start Start: Obtain this compound ppe_check Don Appropriate PPE start->ppe_check fume_hood Work in Chemical Fume Hood ppe_check->fume_hood handling Perform Experimental Procedure fume_hood->handling spill Spill Occurs? handling->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Follow Emergency Protocol spill->large_spill Yes (Large) waste_gen Generate Waste spill->waste_gen No waste_seg Segregate into Halogenated Waste Container small_spill->waste_seg waste_gen->waste_seg decon Decontaminate Work Area & Equipment waste_seg->decon end End of Procedure decon->end

Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-2-(2-methylpropoxy)benzene
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.